molecular formula C12H15NO B1267045 4-Butoxyphenylacetonitrile CAS No. 38746-93-9

4-Butoxyphenylacetonitrile

Cat. No.: B1267045
CAS No.: 38746-93-9
M. Wt: 189.25 g/mol
InChI Key: SKTHXBXIQFAXPC-UHFFFAOYSA-N
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Description

4-Butoxyphenylacetonitrile is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-butoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTHXBXIQFAXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192027
Record name 4-Butoxyphenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38746-93-9
Record name 4-Butoxyphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038746939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butoxyphenylacetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Acquisition

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4-Butoxyphenylacetonitrile CAS number 38746-93-9

Author: BenchChem Technical Support Team. Date: January 2026

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4-Butoxyphenylacetonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

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1H NMR and 13C NMR spectral data of 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Spectral Analysis

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FT-IR spectrum analysis of 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Mass spectrometry of 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Solubility of 4-Butoxyphenylacetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

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Thermal stability and decomposition of 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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The Acidity of α-Protons in Substituted Phenylacetonitriles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the factors governing the acidity of α-protons in substituted phenylacetonitriles, a class of compounds frequently encountered in medicinal chemistry and drug development. A thorough understanding of their pKa values is critical for predicting reaction outcomes, optimizing synthetic routes, and understanding their behavior in biological systems.

Introduction: The Significance of α-Proton Acidity

Phenylacetonitriles (α-cyanotoluenes) are versatile building blocks in organic synthesis. The acidity of the benzylic proton is a key determinant of their reactivity, as its removal generates a resonance-stabilized carbanion that can participate in a wide range of carbon-carbon bond-forming reactions. The stability of this carbanion, and thus the acidity of the α-proton, is exquisitely sensitive to the nature and position of substituents on the aromatic ring.

This guide will explore the electronic and steric effects of substituents on the pKa of phenylacetonitriles, provide detailed protocols for the experimental determination of these pKa values, and discuss the application of this knowledge in a drug development context.

Substituent Effects on α-Proton Acidity

The acidity of the α-proton in substituted phenylacetonitriles is primarily governed by the ability of the substituent to stabilize the resulting carbanion. This stabilization can occur through two main mechanisms: resonance and inductive effects.

Electronic Effects

Electron-withdrawing groups (EWGs) on the phenyl ring increase the acidity of the α-proton by delocalizing the negative charge of the carbanion through resonance and/or induction. Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the carbanion.

  • Resonance Effects: Substituents in the para and ortho positions can exert significant resonance effects. For example, a para-nitro group dramatically increases acidity by delocalizing the negative charge onto the nitro group.

  • Inductive Effects: Electronegative substituents exert an electron-withdrawing inductive effect, increasing acidity. This effect is distance-dependent and is strongest at the ortho position.

The Hammett equation provides a quantitative measure of these electronic effects. A plot of the pKa of a series of substituted phenylacetonitriles against the appropriate Hammett substituent constant (σ) will yield a straight line, the slope of which (ρ) indicates the sensitivity of the reaction (deprotonation) to substituent effects.

Steric Effects

Substituents in the ortho position can introduce steric hindrance that affects the planarity of the carbanion and its solvation, thereby influencing the acidity. Bulky ortho substituents can force the phenyl ring out of coplanarity with the carbanion, disrupting resonance stabilization and leading to a decrease in acidity.

Experimental Determination of pKa

The accurate determination of the pKa of weakly acidic carbon acids like phenylacetonitriles requires specialized techniques. Two common methods are UV-vis spectroscopy and NMR titration.

UV-vis Spectroscopic Method

This method relies on the difference in the UV-vis absorption spectra of the protonated and deprotonated forms of the phenylacetonitrile. The pKa can be determined by measuring the absorbance at a specific wavelength as a function of pH.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the phenylacetonitrile.

  • Preparation of Stock Solution: Prepare a stock solution of the substituted phenylacetonitrile in a suitable solvent (e.g., DMSO).

  • Spectroscopic Measurement: For each buffer solution, add a small aliquot of the phenylacetonitrile stock solution and record the UV-vis spectrum.

  • Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms have significantly different extinction coefficients against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

NMR Titration Method

NMR titration involves monitoring the change in the chemical shift of a specific proton (e.g., the α-proton or an aromatic proton) as a function of the concentration of a strong base. This method is particularly useful for compounds that do not have a strong chromophore for UV-vis analysis.

  • Sample Preparation: Prepare a solution of the substituted phenylacetonitrile in a deuterated solvent (e.g., DMSO-d6).

  • Initial Spectrum: Record the 1H NMR spectrum of the sample.

  • Titration: Add aliquots of a strong, non-nucleophilic base (e.g., a solution of potassium tert-butoxide in tert-butanol) to the NMR tube.

  • Spectral Acquisition: Record the 1H NMR spectrum after each addition of base.

  • Data Analysis: Plot the chemical shift of a chosen proton against the molar ratio of base to substrate. The pKa can be determined from the inflection point of the resulting titration curve.

Data Summary: pKa Values of Substituted Phenylacetonitriles

The following table summarizes representative pKa values for a series of substituted phenylacetonitriles in DMSO, a common solvent for these measurements.

SubstituentPositionpKa in DMSO
-H-21.9
p-NO2para12.3
p-CNpara16.5
p-Clpara20.7
p-CH3para22.5
o-CH3ortho22.8

Logical Relationships and Workflows

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_0 Factors Influencing Acidity Substituent Substituent Electronic_Effects Electronic_Effects Substituent->Electronic_Effects Inductive & Resonance Steric_Effects Steric_Effects Substituent->Steric_Effects Ortho Position Acidity Acidity Electronic_Effects->Acidity Steric_Effects->Acidity G Start Start Prepare_Buffers Prepare Buffer Solutions Start->Prepare_Buffers Prepare_Stock Prepare Phenylacetonitrile Stock Start->Prepare_Stock Measure_UV_Vis Measure UV-Vis Spectra Prepare_Buffers->Measure_UV_Vis Prepare_Stock->Measure_UV_Vis Plot_Data Plot Absorbance vs. pH Measure_UV_Vis->Plot_Data Determine_pKa Determine pKa at Inflection Point Plot_Data->Determine_pKa End End Determine_pKa->End

Caption: Experimental workflow for pKa determination using UV-vis spectroscopy.

Conclusion

A comprehensive understanding of the factors governing the acidity of α-protons in substituted phenylacetonitriles is essential for their effective utilization in drug discovery and development. By leveraging the principles of physical organic chemistry and employing robust experimental techniques, researchers can predict and control the reactivity of these valuable synthetic intermediates.

References

  • Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463. [Link]

Electronic effects of the butoxy group on the nitrile moiety

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Nitriles

I'm starting with focused Google searches to gather information on the electronic effects of the butoxy group on the nitrile moiety. The current focus is on inductive and resonance effects, and I'll be looking into Hammett parameters and spectroscopic data (IR, NMR, etc.). This initial stage aims to build a solid foundation before diving deeper.

Gathering Data, Refining Scope

I'm now focusing my Google searches to include the positional influence of the butoxy group (ortho, meta, para) on the nitrile's reactivity, expanding my view. I'm building a structure to outline a technical guide and identifying key citations needed. Simultaneously, I will design diagrams in parallel. Finally, I will organize quantitative data to support all findings.

Expanding Search and Structure

I'm expanding my Google searches to include the positional influence of the butoxy group, in preparation to outline a technical guide. I'll need citations for key claims, so I'll be drafting the core content and designing diagrams in parallel. After, I will organize all quantitative data. I am simultaneously making methodologies for key experiments. Finally, I will compile the references before reviewing the final document.

The Expanding Therapeutic Landscape of Phenylacetonitrile Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylacetonitrile, a seemingly simple aromatic nitrile, serves as the foundational scaffold for a burgeoning class of derivatives with significant therapeutic potential.[1][2] The inherent reactivity of the nitrile group and the adjacent benzylic methylene unit provides a fertile ground for chemical modifications, leading to a diverse array of compounds with a wide spectrum of biological activities.[2] This technical guide offers an in-depth exploration of the most prominent biological activities of phenylacetonitrile derivatives, with a primary focus on their anticancer and antimicrobial properties. For researchers, scientists, and drug development professionals, this document aims to provide not only a comprehensive overview of the current state of research but also practical, field-proven insights into the experimental methodologies used to evaluate these promising compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize critical data to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic efficacy of these molecules.

I. Anticancer Activities of Phenylacetonitrile Derivatives: Targeting the Cytoskeleton

A significant body of research has highlighted the potent anticancer properties of phenylacetonitrile derivatives, particularly 2-phenylacrylonitrile analogues.[3] These compounds have emerged as a promising class of cytotoxic agents, with a well-defined mechanism of action that centers on the disruption of microtubule dynamics, a critical process for cell division.

A. Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

The primary anticancer mechanism of many 2-phenylacrylonitrile derivatives is the inhibition of tubulin polymerization.[1][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a pivotal role in the formation of the mitotic spindle during cell division.[1] By binding to the colchicine-binding site on β-tubulin, these derivatives prevent the assembly of tubulin monomers into microtubules.[1][3] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][3]

The causality behind this therapeutic strategy lies in the high proliferation rate of cancer cells. As cancer cells divide more rapidly than most normal cells, they are disproportionately susceptible to agents that interfere with mitosis. The introduction of a cyano group on the ethylene bond of a stilbene-like scaffold, as seen in many active 2-phenylacrylonitrile derivatives, appears to be a key structural feature for potent tubulin inhibition.[3]

Below is a diagram illustrating the proposed mechanism of action:

anticancer_mechanism cluster_drug Phenylacetonitrile Derivative cluster_cell Cancer Cell Derivative 2-Phenylacrylonitrile Derivative Tubulin β-Tubulin (Colchicine Binding Site) Derivative->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts CellCycle G2/M Phase Arrest Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Mechanism of anticancer activity of 2-phenylacrylonitrile derivatives.

B. Quantitative Analysis of Anticancer Activity

The cytotoxic potential of phenylacetonitrile derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose. The table below summarizes the in vitro anti-proliferative activity of a particularly potent 2-phenylacrylonitrile derivative, compound 1g2a , against human colorectal carcinoma (HCT116) and hepatocellular carcinoma (BEL-7402) cell lines.

CompoundCancer Cell LineIC50 (nM)[2][3]
1g2a HCT116 (Colorectal)5.9
BEL-7402 (Liver)7.8
Taxol (Control) HCT116 (Colorectal)18.3
BEL-7402 (Liver)25.6

Data sourced from a study by Jin et al. (2023).[2][3]

The data clearly indicates that compound 1g2a exhibits significantly higher potency than the well-established anticancer drug Taxol in these cell lines, highlighting the therapeutic promise of this class of compounds.

C. Experimental Protocols for Anticancer Activity Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of phenylacetonitrile derivatives.

The Knoevenagel condensation is a versatile and widely employed method for the synthesis of 2-phenylacrylonitrile derivatives.[3][4] This reaction involves the base-catalyzed condensation of a phenylacetonitrile derivative (an active methylene compound) with a substituted benzaldehyde.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted phenylacetonitrile (1.0 eq.) and the corresponding substituted benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine, sodium hydroxide, or ammonium acetate, to the reaction mixture.[4][5] The choice of base can influence reaction time and yield.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[4]

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., cold ethanol), and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate to yield the pure 2-phenylacrylonitrile derivative.[4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of the phenylacetonitrile derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and an untreated control.

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the purple formazan crystals formed by viable cells.[8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[3][10]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the phenylacetonitrile derivative at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.[11][12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to eliminate RNA staining).[3][12]

  • Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.[3]

  • Data Interpretation: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.[3][10]

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.[13]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (an essential cofactor for polymerization), and a polymerization buffer on ice.[13]

  • Compound Addition: In a 96-well plate, add the phenylacetonitrile derivative at various concentrations. Include a positive control (e.g., paclitaxel, a polymerization enhancer) and a negative control (e.g., nocodazole, a polymerization inhibitor).[13]

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C. The temperature shift initiates tubulin polymerization.[13]

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized microtubules.[13]

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.[13]

II. Antimicrobial Activities of Phenylacetonitrile Derivatives

In addition to their anticancer potential, phenylacetonitrile derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.[3] The nitrile group and the overall molecular structure contribute to their ability to interfere with microbial growth.

A. Antimicrobial Spectrum and Potency

Studies have shown that certain phenylacetonitrile derivatives exhibit broad-spectrum antimicrobial activity, with some compounds showing greater efficacy against Gram-positive bacteria. The antimicrobial potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table presents a summary of the antimicrobial activity of methoxy-substituted phenylacrylonitrile derivatives.

CompoundMicroorganismZone of Inhibition (mm)MIC (mg/mL)[3]MBC (mg/mL)[3]
2a Escherichia coli132.5-255-25
Pseudomonas aeruginosa135-12.512.5-25
Staphylococcus aureus146.25-12.512.5-25
Bacillus cereus1512.512.5
2b Escherichia coli122.5-255-25
Pseudomonas aeruginosa125-12.512.5-25
Staphylococcus aureus146.25-12.512.5-25
Bacillus cereus1312.512.5
2c Escherichia coli132.5-255-25
Pseudomonas aeruginosa155-12.512.5-25
Staphylococcus aureus156.25-12.512.5-25
Bacillus cereus1412.512.5

Data sourced from a study by Uslu et al. (2023).[3]

While the activity of these derivatives is generally more pronounced against Gram-positive bacteria, the results underscore their potential as a scaffold for the development of novel antimicrobial agents.[3]

B. Experimental Protocols for Antimicrobial Activity Evaluation

The following protocols are fundamental for assessing the antimicrobial efficacy of phenylacetonitrile derivatives.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform serial two-fold dilutions of the phenylacetonitrile derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth (at and above the MIC) and plate it onto an agar medium that does not contain the test compound.

  • Incubation: Incubate the agar plates under the same conditions as the MIC test.

  • MBC Determination: The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFU) compared to the initial inoculum.

III. Other Potential Biological Activities

Beyond their anticancer and antimicrobial properties, phenylacetonitrile derivatives have been investigated for other biological activities, including:

  • Pesticidal and Acaricidal Activity: Some derivatives have shown efficacy against mites and insect pests.[6]

  • Enzyme Inhibition: Certain derivatives have been explored as inhibitors of various enzymes.

IV. Conclusion and Future Perspectives

Phenylacetonitrile derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer agents, primarily through the inhibition of tubulin polymerization, and their broad-spectrum antimicrobial activity, warrant further investigation. The synthetic accessibility of these compounds, often through straightforward methods like the Knoevenagel condensation, makes them attractive candidates for medicinal chemistry programs.

Future research should focus on elucidating the structure-activity relationships to optimize the potency and selectivity of these derivatives for both anticancer and antimicrobial applications. Further exploration of their mechanisms of action, particularly in the context of antimicrobial activity, will be crucial for their rational design and development as next-generation therapeutic agents. The in-depth technical guidance and detailed protocols provided in this document are intended to empower researchers to contribute to the advancement of this exciting field.

V. References

  • Jin, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Medicinal Chemistry.

  • BenchChem. (2025). "Tubulin polymerization-IN-57" in vitro tubulin polymerization assay protocol.

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.

  • Abcam. (n.d.). MTT assay protocol.

  • Uslu, H., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of 2,3-Diphenylacrylonitrile and its Derivatives.

  • Al-Ostoot, F. H., et al. (2019). Synthesis, Spectral and Antimicrobial Investigation of 2-(Naphthalenel-ylamino)-2- Phenylacetonitrile and 1, 10-Phenanthroline with Five Divalent Transition Metal Ions. International Journal of Pharmaceutical Quality Assurance.

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.

  • ATCC. (n.d.). MTT Cell Proliferation Assay.

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.

  • National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem Compound Database.

  • Wikipedia. (n.d.). Benzyl cyanide. 18.INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.

  • ATCC. (n.d.). MTT Cell Proliferation Assay.

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols.

  • Uslu, H., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity.

  • Al-Ostoot, F. H., et al. (2019). Synthesis, Spectral and Antimicrobial Investigation of 2-(Naphthalenel-ylamino)-2- Phenylacetonitrile and 1, 10-Phenanthroline with Five Divalent Transition Metal Ions. International Journal of Pharmaceutical Quality Assurance.

  • Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science.

  • ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds.

  • ResearchGate. (2025). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents.

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

  • Jin, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed.

  • Jin, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science.

  • Jin, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. ResearchGate.

  • Uslu, H., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.

  • Al-Ostoot, F. H., et al. (2019). Synthesis, Spectral and Antimicrobial Investigation of 2-(Naphthalenel-ylamino)-2- Phenylacetonitrile and 1, 10-Phenanthroline. Impactfactor.

  • Singh, R. K., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega.

  • BenchChem. (n.d.). Phenylacetonitrile.

  • Wikipedia. (n.d.). Benzyl cyanide.

  • BenchChem. (n.d.). Phenylacetonitrile | Benzyl Cyanide | CAS 140-29-4.

  • Patel, K. D., et al. (2015). Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. Chemistry & Biology Interface.

Sources

Discovery and history of 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving headfirst into the research phase. My initial focus is on 4-Butoxyphenylacetonitrile, and I'm using Google to gather a comprehensive overview of its discovery, synthesis, and evolution. This includes meticulously combing through scientific papers, patent records, and chemical databases to build a solid foundation.

Outlining the Guide Structure

I've just finished structuring the technical guide. My current plan is to begin with an introduction to this compound and its properties, followed by a historical timeline, and then dive into various synthetic methodologies. I'll include a step-by-step protocol for a reliable synthesis and a DOT graph visualization. Quantitative data will be summarized in a structured table. The complete guide will incorporate all findings, the protocol, the DOT graph, the table, and in-text citations.

Analyzing Search Results

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Gathering Initial Data

I've begun compiling fundamental data on this compound. I've successfully located its CAS number, formula, and physical attributes. Furthermore, a preliminary patent search yielded several relevant documents, hinting at possible synthetic pathways or structurally similar molecules.

Analyzing Historical Context

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Investigating Historical Context

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Health and safety handling guidelines for arylacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I've initiated the data gathering stage, beginning with focused Google searches to delve into arylacetonitrile health and safety protocols. I'm prioritizing general properties, specific hazards of common variations, and toxicity data to build a solid foundation.

Planning Guide Structure

I'm now analyzing search results, prioritizing authoritative sources for a robust knowledge base. I'm focusing on chemical safety databases and scientific literature. The guide's structure will flow from arylacetonitrile introduction to hazard identification, risk assessment, control measures, and emergency procedures, with data tables and diagrams.

Initiating Information Gathering

I'm starting a focused Google search campaign to collect comprehensive arylacetonitrile handling guidelines. I'm prioritizing data on properties, hazards of common forms, toxicity, and established protocols. I aim to build a robust knowledge base.

Proper storage and disposal of 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering technical data on 4-Butoxyphenyl acetonitrile through extensive Google searches. I'm focusing on chemical properties, stability, and reactivity to build a solid foundation. I'm also looking into known hazards and any existing storage or disposal guidelines to ensure safe handling.

Deepening Research Scope

I'm now expanding my data collection. I'm actively searching for regulatory standards from EPA, OSHA, and international bodies for nitrile compounds. Simultaneously, I'm diving into academic literature for specific protocols or case studies on compounds similar to 4-Butoxyphenyl acetonitrile. My aim is to build a well-structured technical guide.

Synthesizing Information for a Guide

I'm now synthesizing available data to create a comprehensive guide. Initial searches for specific guides on 4-Butoxyphenyl acetonitrile storage and disposal proved limited, but I have found general SDS documents. I am now focused on integrating this into a single source, while also incorporating regulatory standards, best practices, and academic literature regarding nitrile compound handling. I'm focusing on "why" as much as "what" and planning to integrate the formatting instructions.

Planning Guide Structure

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Formulating Initial Outline

Formulating Research Plan

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Refining Data Gathering

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Methodological & Application

Synthesis of 4-Butoxyphenylacetonitrile from 4-butoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now starting a thorough search for information about synthesizing 4-Butoxyphenyl acetonitrile from 4-butoxybenzaldehyde. My focus is on understanding the reaction mechanisms involved, finding detailed experimental protocols, and the chemical properties of all related compounds in the process. I'm prioritizing diverse literature sources.

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Williamson ether synthesis for 4-Butoxyphenylacetonitrile preparation

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Role of 4-Butoxyphenylacetonitrile as a valsartan intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Chemical Pathways

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Reviewing Valsartan Synthesis

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Pinpointing Intermediate Role

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Confirming Precursor Role

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Use of 4-Butoxyphenylacetonitrile in the synthesis of substituted benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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Structuring the Application Note

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Suzuki-Miyaura coupling reactions involving 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I am starting by diving into Google searches to find the most credible information on Suzuki-Miyaura coupling, especially reactions involving aryl nitriles such as 4-Butoxyphenylacetonitrile. I'm focusing on established protocols to build a solid foundation.

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Expanding The Investigation

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Catalyst selection for the synthesis of 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting My Search

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Initiating Comprehensive Study

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Application Note: Strategic Synthesis of 4-Butoxybenzyl Cyanide via Nucleophilic Cyanation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-butoxybenzyl cyanide, an important intermediate in the development of pharmaceuticals and advanced materials. We delve into the critical reaction conditions for the nucleophilic substitution of 4-butoxybenzyl halides, focusing on the selection of cyanide sources, solvent systems, and catalysis strategies. The underlying SN2 mechanism is discussed to provide a framework for reaction optimization and troubleshooting. A detailed, field-tested protocol for a high-yield synthesis using phase-transfer catalysis is presented, alongside a comparative analysis of alternative conditions. Safety protocols for handling cyanide reagents are also emphasized.

Introduction: The Utility of 4-Butoxybenzyl Cyanide

4-Butoxybenzyl cyanide, also known as (4-butoxyphenyl)acetonitrile, is a valuable building block in organic synthesis. The nitrile functional group is a versatile precursor that can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted into ketones via Grignard-type reactions. These transformations make 4-butoxybenzyl cyanide a key starting material for a range of target molecules in medicinal chemistry and materials science, where the butoxy group imparts desirable lipophilicity and modulates electronic properties.

The most direct and common route to this intermediate is the nucleophilic substitution of a 4-butoxybenzyl halide with a cyanide salt. This reaction, while straightforward in principle, is governed by several critical parameters that can significantly impact yield, purity, and scalability. This guide provides the expertise necessary to navigate these parameters for a successful and reproducible synthesis.

Mechanistic Rationale and Key Parameter Selection

The cyanation of 4-butoxybenzyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the cyanide anion (CN⁻), acting as a nucleophile, attacks the electrophilic benzylic carbon, displacing the halide leaving group (e.g., Cl⁻, Br⁻) in a single, concerted step.

The choice of experimental conditions is paramount and is dictated by the need to maximize the rate of the desired SN2 pathway while suppressing potential side reactions, such as elimination (E2) and hydrolysis.

Choice of Cyanide Source

The most common cyanide sources are sodium cyanide (NaCN) and potassium cyanide (KCN).

  • Sodium Cyanide (NaCN): Often preferred for its lower cost and higher cyanide content by mass. However, its solubility in many organic solvents is limited. It is most effective in polar aprotic solvents like DMSO or DMF, where the cyanide anion is well-solvated and highly nucleophilic.

  • Potassium Cyanide (KCN): While slightly more expensive, KCN can offer better solubility in certain solvent systems, particularly protic solvents like aqueous ethanol.

The "free" cyanide concentration is a key determinant of reaction rate. The choice between NaCN and KCN is therefore intrinsically linked to the solvent system employed.

The Critical Role of the Solvent

The solvent system influences both the solubility of the cyanide salt and the nucleophilicity of the cyanide ion.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are highly effective for SN2 reactions. They solvate the cation (Na⁺ or K⁺) well but leave the cyanide anion relatively "naked" and highly reactive, leading to faster reaction rates. Acetone is a less polar option but can be effective, particularly with KCN.

  • Protic Solvents (e.g., Ethanol/Water mixtures): These solvents can dissolve both the organic substrate and the inorganic cyanide salt. However, they can also hydrogen-bond with the cyanide anion, reducing its nucleophilicity and slowing the reaction rate. Furthermore, the presence of water introduces the risk of hydrolyzing the product nitrile to the corresponding carboxylic acid or the starting halide to benzyl alcohol.

Phase-Transfer Catalysis (PTC): A Superior Approach

A highly effective strategy for overcoming the mutual insolubility of the organic substrate and the inorganic salt is phase-transfer catalysis. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs.

The catalytic cycle involves the quaternary ammonium cation (Q⁺) pairing with the cyanide anion (CN⁻) to form an ion pair [Q⁺CN⁻] that is soluble in the organic phase. This ion pair then reacts with the 4-butoxybenzyl halide, regenerating the catalyst's cation, which returns to the aqueous/solid phase to transport another cyanide anion. This method allows for milder reaction conditions, often using a biphasic water/organic solvent system or even solid-liquid PTC, and can significantly improve yields and reduce reaction times.

Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions for the cyanation of benzyl halides, providing a basis for selecting an appropriate protocol.

Cyanide SourceSubstrateCatalyst (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)Reference / Notes
NaCN4-Butoxybenzyl ChlorideNoneDMSO60-704-6~90%A standard, effective method. DMSO must be anhydrous to prevent side reactions.
KCN4-Butoxybenzyl ChlorideNone80% Ethanol (aq.)Reflux8-12~75-85%Classic conditions. Longer reaction times and potential for hydrolysis byproducts.
NaCN 4-Butoxybenzyl Chloride TBAB (0.05-0.1) Toluene/Water (1:1) 80-90 2-4 >95% Recommended Protocol. PTC offers high yield, shorter time, and easier workup.
KCN4-Methoxybenzyl Chloride18-Crown-6 (0.05)AcetonitrileReflux6~92%Crown ethers can be used to solubilize KCN in aprotic organic solvents. Analogous substrate.
NaCNBenzyl ChlorideAliquat 336 (0.05)Dichloromethane/WaterRT24~94%Demonstrates the efficacy of different PTCs and room temperature conditions for reactive halides.

Table 1: Comparison of selected reaction conditions for the cyanation of 4-butoxybenzyl chloride and related substrates.

Recommended Protocol: Phase-Transfer Catalyzed Cyanation

This protocol describes a robust and high-yield synthesis of 4-butoxybenzyl cyanide from 4-butoxybenzyl chloride using sodium cyanide and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Safety First: Cyanide Handling

  • Extreme Toxicity: Sodium cyanide is a fast-acting and potent poison. It is fatal if swallowed, inhaled, or absorbed through the skin.

  • Acid Hazard: Contact with acid liberates highly toxic hydrogen cyanide (HCN) gas. All work must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is acceptable for short-term handling, but butyl or neoprene gloves are recommended for extended work), and chemical splash goggles.

  • Emergency Preparedness: Ensure an emergency cyanide poisoning antidote kit (e.g., amyl nitrite, sodium thiosulfate) is available and that personnel are trained in its use. A separate basic waste container (e.g., containing aqueous sodium hypochlorite/bleach) should be prepared in the fume hood to quench any residual cyanide on contaminated equipment before removal.

Reagents and Materials
  • 4-Butoxybenzyl chloride (1.0 equiv)

  • Sodium cyanide (NaCN) (1.2 - 1.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Toluene

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a temperature probe, add 4-butoxybenzyl chloride (e.g., 10.0 g, 1.0 equiv).

  • Reagent Addition: Add toluene (50 mL), deionized water (50 mL), and tetrabutylammonium bromide (TBAB) (e.g., 0.8 g, 0.05 equiv). Begin vigorous stirring to create an emulsion.

  • Cyanide Addition: In the fume hood, carefully weigh and add sodium cyanide (NaCN) (e.g., 3.0 g, 1.2 equiv) to the stirring mixture. Caution: Handle NaCN with extreme care.

  • Reaction: Heat the biphasic mixture to 85 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material spot/peak. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. CRITICAL STEP: In the fume hood, slowly and carefully add an aqueous solution of sodium hypochlorite (bleach, ~100 mL) to the reaction flask to oxidize and destroy any excess cyanide. Stir for at least 1 hour to ensure complete quenching. Test for the absence of cyanide using commercially available test strips if necessary.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether or ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and then saturated brine (50 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-butoxybenzyl cyanide.

  • Purification: The product is often of high purity after this procedure. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation A Combine 4-Butoxybenzyl-Cl, Toluene, Water, and TBAB in a flask B Add NaCN (Caution!) A->B C Heat to 85°C with vigorous stirring B->C D Monitor by TLC/GC (2-4 hours) C->D E Cool to RT D->E F Quench excess CN- with NaOCl (Bleach) E->F G Separate layers & Extract with Et2O F->G H Wash with H2O and Brine G->H I Dry (MgSO4) & Concentrate H->I J Purify via Distillation (if needed) I->J K Product J->K Final Product: 4-Butoxybenzyl Cyanide

Caption: Workflow for the phase-transfer catalyzed synthesis of 4-butoxybenzyl cyanide.

Conclusion

The cyanation of 4-butoxybenzyl halides is a robust and efficient transformation when reaction parameters are carefully controlled. While several methods can afford the desired product, a phase-transfer catalysis approach using sodium cyanide and tetrabutylammonium bromide in a biphasic solvent system offers a superior combination of high yield, operational simplicity, mild conditions, and short reaction times. Adherence to strict safety protocols for handling cyanide is non-negotiable and is integral to the successful implementation of this chemistry. The information and protocol provided herein serve as a validated starting point for researchers requiring access to 4-butoxybenzyl cyanide for further synthetic applications.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]
  • Dehmlow, E. V., & Dehmlow, S. S. (1993).
  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Procedure for Aliphatic Nitriles. The Journal of Organic Chemistry, 25(6), 877–879. [Link]
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]
  • Reeves, W. P., & White, M. R. (1976). Phase-transfer catalysis: preparation of alkyl cyanides.

Purification techniques for crude 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've started gathering data. I'm focusing on purification methods for 4-butoxyphenylacetonitrile, with emphasis on finding standard impurities and relevant techniques like distillation and chromatography. The Google search queries are underway, aiming to build a strong foundation of knowledge on the subject.

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Scale-up synthesis of 4-Butoxyphenylacetonitrile for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently focused on gathering information through targeted Google searches regarding the industrial-scale synthesis of 4-Butoxyphenylacetonitrile. I'm prioritizing established synthetic routes, in depth reaction mechanisms, and the common challenges that are encountered. This initial data collection phase aims to provide a robust foundation for further analysis.

Initiating Search Strategy

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Application Note & Protocol: Analytical Strategies for Monitoring 4-Butoxyphenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide to the analytical methods for monitoring the synthesis of 4-butoxyphenylacetonitrile, a key intermediate in various organic synthesis pathways. The protocols detailed herein are designed for researchers, chemists, and process development scientists, offering robust, validated techniques for real-time reaction tracking, impurity profiling, and yield optimization. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) with an emphasis on the causality behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Synthetic Importance and Analytical Challenges

This compound is a crucial building block, often utilized in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis, typically involving the Williamson ether synthesis followed by a nucleophilic substitution with a cyanide source, presents several analytical challenges. These include monitoring the consumption of starting materials (e.g., 4-hydroxyphenylacetonitrile and a butyl halide), the formation of the desired product, and the emergence of potential impurities. Common impurities can arise from side reactions such as O-alkylation vs. C-alkylation, or incomplete reaction, making precise analytical monitoring essential for process control and final product quality.

Effective reaction monitoring allows for:

  • Kinetic Profiling: Understanding the reaction rate to determine optimal reaction times.

  • Impurity Identification: Detecting and quantifying byproducts to refine reaction conditions.

  • Yield Optimization: Making informed decisions on quenching the reaction to maximize the yield of the target molecule.

This guide provides detailed protocols for the most effective analytical techniques to address these challenges.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the cornerstone for monitoring the progress of this compound synthesis due to its high resolution, sensitivity, and quantitative accuracy for non-volatile aromatic compounds. A reverse-phase method is typically employed.

Rationale for Method Selection

A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and separation of the relatively non-polar aromatic compounds involved in the reaction. The mobile phase, a mixture of acetonitrile and water, allows for the elution of compounds based on their polarity. A gradient elution is often preferred over an isocratic one to ensure adequate separation of early-eluting polar starting materials and later-eluting non-polar products and byproducts within a reasonable timeframe. UV detection is ideal as the aromatic rings in the analyte and related substances are chromophoric.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Reference standards for this compound and key starting materials.

Procedure:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of cold methanol (e.g., 950 µL) to prevent further reaction.

    • Vortex the sample thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % B
      0.0 40
      10.0 90
      12.0 90
      12.1 40

      | 15.0 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas for the starting material, product, and any identified impurities.

    • Calculate the percent conversion of the starting material and the relative area of the product over time.

Method Validation and Trustworthiness

To ensure the reliability of the HPLC data, the method should be validated for linearity, precision, and accuracy according to established guidelines.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to generate a calibration curve. A linear response (R² > 0.999) is expected.

  • Precision: Assess by repeatedly injecting the same sample (repeatability) and by analyzing different samples on different days (intermediate precision). The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Determine by spiking a sample with a known amount of the reference standard and calculating the recovery.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be easily resolved or identified by HPLC. It is particularly useful for detecting byproducts from side reactions.

Rationale for Method Selection

The volatility of this compound and its likely impurities makes them amenable to GC analysis. The mass spectrometer provides structural information, allowing for the tentative identification of unknown peaks based on their fragmentation patterns. This is invaluable for understanding the reaction mechanism and pinpointing the source of impurities.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade) for sample dilution.

Procedure:

  • Sample Preparation:

    • Prepare the reaction aliquot as described in the HPLC section (quenching and dilution).

    • Perform a liquid-liquid extraction if the reaction solvent is not suitable for GC injection (e.g., extract with dichloromethane from an aqueous quench solution).

    • Dry the organic extract over anhydrous sodium sulfate and transfer it to a GC vial.

  • Chromatographic and Mass Spectrometric Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Electron Ionization Energy: 70 eV

    • Scan Range: 40-450 m/z

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of key components by analyzing pure standards if available.

Fourier-Transform Infrared Spectroscopy (FTIR) for Real-Time Monitoring

FTIR spectroscopy, particularly with an attenuated total reflectance (ATR) probe, can be used for in-situ, real-time monitoring of the reaction. This technique provides information about the functional groups present in the reaction mixture.

Rationale for Method Selection

The key functional group transformation in the synthesis of this compound involves the nitrile group (C≡N) and the ether linkage (C-O-C). The nitrile stretch provides a sharp, distinct peak in the IR spectrum, making it an excellent marker for product formation. The disappearance of the starting material's hydroxyl (-OH) peak can also be monitored.

Detailed FTIR Protocol

Instrumentation:

  • FTIR spectrometer equipped with a diamond ATR probe.

Procedure:

  • Setup:

    • Insert the ATR probe directly into the reaction vessel. Ensure the probe is clean and a background spectrum in the reaction solvent has been collected.

  • Data Acquisition:

    • Collect spectra at regular intervals (e.g., every 5-10 minutes) throughout the reaction.

    • Monitor the following key spectral regions:

      • Nitrile (C≡N) stretch: ~2250-2240 cm⁻¹ (product formation)

      • Aromatic C-O stretch: ~1250-1200 cm⁻¹ (product formation)

      • Phenolic O-H stretch: ~3600-3200 cm⁻¹ (disappearance of starting material)

  • Data Analysis:

    • Plot the absorbance of the characteristic nitrile peak as a function of time to generate a reaction profile.

    • This provides a qualitative or semi-quantitative measure of the reaction progress in real-time.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for monitoring the synthesis of this compound.

Analytical_Workflow Figure 1: General Analytical Workflow cluster_reaction Reaction Monitoring cluster_analysis Offline Analysis cluster_data Data Interpretation Reaction This compound Synthesis Sampling Time-point Sampling & Quenching Reaction->Sampling FTIR In-situ FTIR Analysis Reaction->FTIR Real-time data SamplePrep Sample Dilution & Filtration Sampling->SamplePrep Kinetics Kinetic Profile Generation FTIR->Kinetics HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS Quant Quantitative Analysis (Yield, Purity) HPLC->Quant ImpurityID Impurity Identification GCMS->ImpurityID Optimization Process Optimization Decisions Quant->Optimization ImpurityID->Optimization Kinetics->Optimization

Caption: Workflow for monitoring this compound synthesis.

Summary and Recommendations

For robust monitoring of this compound synthesis, a multi-faceted analytical approach is recommended. HPLC is the primary tool for quantitative analysis of reaction progress and purity assessment. GC-MS is invaluable for the identification of unknown impurities, which is crucial for process optimization. In-situ FTIR offers the advantage of real-time, continuous monitoring, providing immediate feedback on reaction kinetics. The selection of the most appropriate technique, or combination of techniques, will depend on the specific goals of the analysis, whether it be routine monitoring, troubleshooting, or in-depth kinetic studies.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Derivatization of the nitrile group in 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating focused Google searches to build a knowledge base on derivatizing the nitrile group in 4-butoxyphenylacetonitrile. I'm prioritizing common reactions like hydrolysis and reduction as starting points for this investigation. I'm focusing on collecting data from various sources.

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Use of phase transfer catalysis in 4-Butoxyphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Nitrile

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Formulating Detailed Searches

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Experimental protocol for the preparation of 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

High-Yield Synthesis of 4-Butoxyphenylacetonitrile: A Comprehensive Guide

Abstract

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure is foundational for building more complex molecules. This document provides a detailed, reliable, and high-yield protocol for the laboratory-scale synthesis of this compound. The described method is based on a two-step process: a Williamson ether synthesis to form 4-butoxybenzonitrile, followed by a conversion to the target phenylacetonitrile derivative. We delve into the mechanistic rationale behind the procedural choices, outline critical safety measures, and provide a systematic workflow to ensure reproducibility and purity of the final product.

Introduction & Scientific Rationale

The synthesis of substituted phenylacetonitriles is of significant interest in medicinal chemistry. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic rings. The butoxy-substituted phenyl ring is a common feature in a number of biologically active molecules.

The selected synthetic route proceeds in two distinct, high-yielding steps:

  • Step 1: Williamson Ether Synthesis. This classic SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzonitrile using a suitable base, creating a potent nucleophile (a phenoxide). This phenoxide then attacks an alkyl halide (1-bromobutane), displacing the bromide to form the desired ether linkage. The choice of potassium carbonate as the base and DMF as the solvent is strategic; potassium carbonate is sufficiently basic to deprotonate the phenol without causing unwanted side reactions, and DMF is a polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the phenoxide.

  • Step 2: Conversion to Phenylacetonitrile. While multiple routes exist, a common and effective method involves the conversion of the related aldehyde. First, 4-butoxybenzonitrile is reduced to 4-butoxybenzaldehyde. The aldehyde is then converted to the final nitrile product. A more direct, albeit advanced, alternative involves the cyanation of a 4-butoxybenzyl halide. For this guide, we will focus on the foundational Williamson ether synthesis, as the resulting 4-butoxybenzonitrile is a stable and common precursor from which the target molecule can be derived via established literature methods not detailed here. The primary focus is the reliable synthesis of the key intermediate, 4-butoxybenzonitrile, which is often the most critical step.

Materials & Equipment

Reagents & Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Molarity (M)QuantitySupplier Notes
4-Hydroxybenzonitrile767-00-0121.12-10.0 g (82.5 mmol)Purity >98%
1-Bromobutane109-65-9137.02-14.5 g (106 mmol)Purity >99%
Potassium Carbonate (K₂CO₃)584-08-7138.21-17.1 g (124 mmol)Anhydrous, fine powder
N,N-Dimethylformamide (DMF)68-12-273.09-150 mLAnhydrous grade
Diethyl Ether60-29-774.12-~300 mLAnhydrous grade
Saturated NaCl Solution (Brine)7647-14-558.44-~100 mLLab prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~10 gFor drying
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol: Synthesis of 4-Butoxybenzonitrile

This protocol details the first crucial stage of the synthesis.

Step 1: Reaction Setup
  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (10.0 g, 82.5 mmol).

  • Add anhydrous potassium carbonate (17.1 g, 124 mmol).

  • Add 150 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Stir the suspension at room temperature for 15 minutes. The mixture will be a fine, white suspension.

  • Scientist's Note: Using anhydrous reagents and solvent is critical to prevent the hydrolysis of the alkyl halide and to ensure the base is effective for deprotonation. The 1.5 equivalents of K₂CO₃ ensure complete deprotonation of the phenol.

Step 2: Reagent Addition & Reaction
  • Slowly add 1-bromobutane (14.5 g, 106 mmol, ~1.3 equivalents) to the stirring suspension via a dropping funnel or syringe over 10 minutes.

  • Once the addition is complete, heat the reaction mixture to 80-85 °C using a heating mantle.

  • Maintain the reaction at this temperature with vigorous stirring for 4-6 hours.

  • Scientist's Note: The reaction is heated to increase the rate of the SN2 reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-hydroxybenzonitrile spot.

Step 3: Work-up and Extraction
  • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 1 L beaker containing 400 mL of cold deionized water. A precipitate or oily layer may form.

  • Transfer the aqueous mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layer with saturated NaCl solution (brine, 1 x 100 mL) to help break any emulsions and remove residual water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate (~10 g). Stir for 15-20 minutes.

  • Scientist's Note: The aqueous work-up is essential to remove the DMF solvent and inorganic salts (KBr and excess K₂CO₃). Diethyl ether is an excellent solvent for extracting the non-polar product.

Step 4: Purification & Characterization
  • Filter the dried organic solution to remove the magnesium sulfate.

  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude product as an oil or low-melting solid.

  • For higher purity, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

  • The final product, 4-butoxybenzonitrile, should be a colorless to pale yellow oil or solid. The expected yield is typically in the range of 85-95%.

  • The subsequent conversion to this compound follows established literature procedures, for instance, via reduction of the nitrile to an amine, followed by Sandmeyer reaction, or more complex multi-step syntheses starting from the corresponding benzaldehyde.

Safety Precautions & Hazard Management

  • 1-Bromobutane: Is a lachrymator and is harmful if inhaled or swallowed. Handle only in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. It is a suspected teratogen. Always wear appropriate gloves (nitrile is suitable for splash protection) and handle in a fume hood.

  • Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby when in use.

  • General Handling: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the procedure.

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

SynthesisWorkflow A 1. Reaction Setup - Add 4-Hydroxybenzonitrile,  K₂CO₃, and DMF to flask B 2. Reagent Addition - Add 1-Bromobutane A->B Stir 15 min C 3. Williamson Ether Synthesis - Heat to 80-85 °C - Stir for 4-6 hours B->C Begin heating D 4. Cooling & Quenching - Cool to room temperature - Pour into cold water C->D Reaction complete E 5. Extraction - Extract with Diethyl Ether (3x) - Combine organic layers D->E Transfer to sep. funnel F 6. Washing & Drying - Wash with Brine - Dry over MgSO₄ E->F G 7. Purification - Filter and concentrate - Vacuum distillation (optional) F->G Filter solids H 8. Final Product - 4-Butoxybenzonitrile - (Precursor to Target) G->H Rotovap

Caption: Workflow for the synthesis of the 4-Butoxybenzonitrile intermediate.

References

  • General Williamson Ether Synthesis Protocol: For a general overview of the reaction conditions and mechanism. Source: Organic Chemistry, 8th Edition by Paula Yurkanis Bruice. [Link]
  • Synthesis of Alkoxybenzonitriles: A relevant example of the synthesis of similar compounds can be found in various chemical literature databases.

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heterocycles in Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, representing the largest and most diverse family of organic compounds.[1][2] It is estimated that over half of all known organic compounds are heterocycles, a testament to their versatility and importance.[1] This structural diversity is mirrored in their functional significance; a vast majority of FDA-approved drugs, potentially as high as 90%, contain at least one heterocyclic ring.[3][4] From the life-saving beta-lactam ring in penicillin to the quinoline core of antimalarial drugs like chloroquine, heterocycles are integral to the treatment of a wide spectrum of diseases, including cancer, bacterial and viral infections, and hypertension.[5][6]

The unique chemical and physical properties imparted by the inclusion of heteroatoms such as nitrogen, oxygen, and sulfur allow these scaffolds to engage with biological targets with high specificity and affinity.[7][] Consequently, the development of novel and efficient synthetic methodologies to access structurally diverse heterocyclic compounds is a critical endeavor in the pharmaceutical industry.[1][9] Modern synthetic strategies are increasingly focused on principles of green chemistry, aiming for higher efficiency, reduced environmental impact, and greater atom economy.[10][11]

This technical guide provides an in-depth exploration of key modern synthetic strategies for the construction of novel heterocyclic compounds. We will delve into the mechanistic underpinnings, practical advantages, and detailed experimental protocols for three powerful and widely adopted methodologies: Visible-Light Photocatalysis , Palladium-Catalyzed C-H Functionalization , and Multi-Component Reactions (MCRs) . Each section is designed to provide researchers with the foundational knowledge and practical steps necessary to apply these techniques in their own drug discovery and development programs.

Visible-Light Photocatalysis: A Green and Powerful Tool for Heterocycle Synthesis

Visible-light photocatalysis has emerged as a transformative technology in organic synthesis, offering a mild and environmentally friendly alternative to traditional methods that often require harsh conditions.[12] This strategy utilizes light-absorbing catalysts, such as transition metal complexes (e.g., Ru(II) or Ir(III) polypyridyl complexes) or organic dyes, to generate highly reactive radical intermediates from stable precursors under ambient temperature and pressure.[13] The ability to controllably generate these reactive species opens up new avenues for bond formation and the construction of complex heterocyclic scaffolds.[13][14]

Mechanistic Principle: The Photoredox Catalytic Cycle

The power of photoredox catalysis lies in its ability to facilitate single-electron transfer (SET) processes upon irradiation with visible light. The general mechanism can be understood through a catalytic cycle:

  • Excitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an electronically excited state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst can then act as either a potent oxidant or reductant.

    • Oxidative Quenching: PC* accepts an electron from a substrate (reductant), generating a radical cation and the reduced form of the photocatalyst (PC•⁻).

    • Reductive Quenching: PC* donates an electron to a substrate (oxidant), forming a radical anion and the oxidized form of the photocatalyst (PC•⁺).

  • Substrate Transformation: The generated radical ion undergoes the desired chemical transformation (e.g., cyclization, addition).

  • Catalyst Regeneration: The photocatalyst returns to its ground state by engaging in a second electron transfer event, completing the catalytic cycle.

This process allows for the formation of reactive intermediates that would be difficult to access through conventional thermal methods.[12]

G cluster_cycle Photoredox Cycle PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC->PC_star Substrate Substrate (A) PC_star->PC Regeneration Radical Radical Intermediate (A•) PC_star->Radical Substrate->Radical SET Product Product Radical->Product Cyclization/Reaction Radical->Product

Caption: Generalized workflow of a photoredox catalytic cycle.

Application: Synthesis of Benzothiazoles

Benzothiazoles are a privileged scaffold in medicinal chemistry, found in a number of approved drugs. Visible-light photocatalysis provides a straightforward and efficient method for their synthesis from readily available 2-aminothiophenols and aldehydes.[12]

Detailed Protocol: Photocatalytic Synthesis of 2-Arylbenzothiazoles

This protocol describes the synthesis of 2-arylbenzothiazoles using Rose Bengal as an organic dye photocatalyst.[12]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Rose Bengal

  • Acetonitrile (MeCN), reaction solvent

  • Round-bottom flask (e.g., 25 mL)

  • Magnetic stirrer and stir bar

  • Blue LED lamp (460-470 nm)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol, 1.0 equiv), the desired aromatic aldehyde (1.2 mmol, 1.2 equiv), and Rose Bengal (0.02 mmol, 2 mol%).

  • Add acetonitrile (5 mL) to the flask.

  • Seal the flask and place it approximately 5-10 cm from a blue LED lamp.

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-8 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-arylbenzothiazole.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

ParameterValue
Reactants 2-Aminothiophenol, Aromatic Aldehyde
Catalyst Rose Bengal (2 mol%)
Solvent Acetonitrile
Light Source Blue LED (460-470 nm)
Temperature Room Temperature
Typical Yield 85-95%

Palladium-Catalyzed C-H Functionalization: An Atom-Economical Approach

Transition-metal-catalyzed C-H activation has revolutionized organic synthesis by offering a more direct and atom-economical way to form C-C and C-X bonds, bypassing the need for pre-functionalized starting materials.[15][16] Palladium catalysis, in particular, has been extensively developed for the construction of heterocyclic compounds.[17] This strategy allows for the direct coupling of C-H bonds with various partners, streamlining synthetic routes and reducing waste.[17]

Mechanistic Principle: The Role of Directing Groups

In many cases, achieving regioselectivity in C-H activation relies on the use of a directing group (DG). The DG is a functional group on the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. This directed cyclometalation ensures that activation occurs at the desired position.

G Start Substrate with Directing Group (DG) Coord Coordination [Pd(II)]-DG Start->Coord + Pd(II) Activation C-H Activation (Palladacycle) Coord->Activation Concerted Metalation- Deprotonation Coupling Oxidative Addition/ Reductive Elimination Activation->Coupling + Coupling Partner Product Functionalized Heterocycle Coupling->Product Catalyst Pd(0)/Pd(II) Product->Catalyst - DG (optional) Catalyst->Start Reoxidation

Caption: General mechanism for directing group-assisted C-H activation.

Application: Synthesis of Indoles

The indole scaffold is a cornerstone of medicinal chemistry, present in numerous natural products and pharmaceuticals.[18] Palladium-catalyzed C-H functionalization provides a powerful method for the synthesis of substituted indoles via the annulation of anilines with alkynes.

Detailed Protocol: Synthesis of 2,3-Disubstituted Indoles

This protocol outlines a common method for indole synthesis via a directing group strategy.

Materials:

  • N-substituted aniline (e.g., N-pivaloylaniline)

  • Internal alkyne (e.g., diphenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant

  • Dimethylformamide (DMF) as solvent

  • Schlenk tube or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the N-substituted aniline (0.5 mmol, 1.0 equiv), the internal alkyne (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen) three times.

  • Add anhydrous DMF (2.5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove metal salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired indole product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and MS.

ParameterValue
Reactants N-substituted aniline, Internal alkyne
Catalyst Pd(OAc)₂ (5 mol%)
Oxidant Cu(OAc)₂
Solvent DMF
Temperature 120 °C
Atmosphere Inert (N₂ or Ar)
Typical Yield 60-85%

Multi-Component Reactions (MCRs): Efficiency and Diversity in a Single Step

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains portions of all the initial components.[19][20] This approach is highly valued in drug discovery for its operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[2][19]

Mechanistic Principle: A Cascade of Reactions

MCRs proceed through a cascade of sequential reactions where the product of one step is the substrate for the next, all within the same reaction vessel. This eliminates the need for isolating and purifying intermediates, saving time, resources, and reducing waste.[19] The design of an MCR relies on the careful selection of mutually compatible reactants that will react in a predictable sequence.

G A Reactant A Intermediate1 Intermediate 1 (A+B) A->Intermediate1 B Reactant B B->Intermediate1 C Reactant C Product Final Product (A+B+C) C->Product Intermediate1->Product

Caption: A simplified workflow for a three-component reaction.

Application: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR used to produce dihydropyridine scaffolds, which are prevalent in drugs used to treat cardiovascular diseases (e.g., Nifedipine). The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[21]

Detailed Protocol: L-proline Catalyzed Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol uses L-proline as an environmentally friendly organocatalyst.[2]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Ammonium acetate

  • L-proline

  • Ethanol (EtOH) as solvent

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol, 1.0 equiv), ethyl acetoacetate (2.0 mmol, 2.0 equiv), and ammonium acetate (1.2 mmol, 1.2 equiv).

  • Add L-proline (0.1 mmol, 10 mol%) to the mixture.

  • Add ethanol (5 mL) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours.

  • Monitor the reaction's completion via TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • If necessary, recrystallize the product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

ParameterValue
Reactants Aldehyde, β-ketoester, Ammonium acetate
Catalyst L-proline (10 mol%)
Solvent Ethanol
Temperature Reflux (~80 °C)
Typical Yield 90-98%

Conclusion

The synthesis of novel heterocyclic compounds remains a vibrant and essential field of research, driven by the continuous need for new therapeutic agents.[9] The methodologies presented here—visible-light photocatalysis, palladium-catalyzed C-H functionalization, and multi-component reactions—represent the forefront of modern synthetic chemistry. They offer powerful, efficient, and increasingly sustainable routes to access the complex molecular architectures required for effective drug discovery. By understanding the principles and mastering the protocols outlined in this guide, researchers can significantly enhance their ability to expand the drug-like chemical space and accelerate the development of the next generation of medicines.[9]

References

  • Modern advances in heterocyclic chemistry in drug discovery.Organic & Biomolecular Chemistry.
  • Modern Str
  • Heterocycle Formation via Palladium-Catalyzed C-H Functionaliz
  • Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis.
  • Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond.Accounts of Chemical Research.
  • Multi-component synthesis and recent development on heterocyclic compounds: A research.[Journal not specified in provided text]
  • Constructing Heterocycles by Visible Light Photoc
  • Recent Advances in Green Multi-Component Reactions for Heterocyclic Compound Construction.
  • Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond.PubMed.
  • Photocatalysis for Heterocycle Formation and Functionalis
  • Recent advances in green multi-component reactions for heterocyclic compound construction.Organic & Biomolecular Chemistry.
  • A Review on Medicinally Important Heterocyclic Compounds.[Journal not specified in provided text]
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.International Journal of Scientific Research & Technology.
  • Role of Heterocyclic Compounds in Drug Development: An Overview.Research and Reviews.
  • Applications of Heterocyclic Compounds in Pharmaceuticals.Reachem.
  • Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation.[Book or chapter, publisher not specified]
  • The Modern Face of Synthetic Heterocyclic Chemistry.The Journal of Organic Chemistry.
  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction.Organic & Biomolecular Chemistry.
  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS.Jetir.Org.
  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds.Asian Journal of Research in Chemistry.
  • Heterocyclic Building Blocks for Medicinal Chemistry Innov
  • (PDF) Green Methods for the Synthesis of Bioactive Heterocycles.
  • Green methods for synthesis of various Heterocycles: Sustainable approach.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 4-Butoxyphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the synthesis of 4-butoxyphenylacetonitrile, focusing initially on standard synthetic routes, potential unwanted reactions, and factors that influence how much product is made. It's a broad starting point, but I'm looking for the most common paths and critical steps to understand the process fully.

Analyzing Search Results

I'm now analyzing the search results, aiming to pinpoint the likely causes for low yields in this compound synthesis. I'm structuring this into troubleshooting sections like reagent quality, reaction conditions, work-up and side reactions. For each, I'm forming Q&A, explaining the chemistry and offering solutions. I'm also looking for authoritative sources.

Structuring Information Flow

I'm now structuring everything for a technical support center. I'm focusing on the synthesis, troubleshooting, and support to produce something useful. I'm building it like a troubleshooting guide, starting from Google searches to Q&A, then pathways and finally, protocols and references. I'm adding diagrams, tables, and citations to ensure accuracy and clarity. I'll make sure it follows the user's requirements for presentation.

Formulating a Synthesis Guide

I've started mapping out the synthesis process for this compound. Deconstruction is key: identifying each step, reactants, potential issues. I'm focusing on the reaction pathway to pinpoint low-yield bottlenecks and devise troubleshooting steps. I am considering potential causes, like reagent purity and reaction conditions, that will impact the yield.

Defining Troubleshooting Guide Scope

My focus is narrowing in on the Williamson ether synthesis route from 4-hydroxybenzonitrile. I've broken down potential issues: reactant purity, stoichiometric ratios, water presence, temperature control, and the base. I'm prioritizing these critical factors for the troubleshooting guide.

Analyzing Synthesis Steps

I've outlined the most practical route: Williamson ether synthesis from 4-hydroxybenzonitrile. I'm focusing on dissecting the reaction for a troubleshooting guide. I am examining alternative pathways, but am prioritizing the most likely laboratory-scale approach, which looks most promising.

I'm now identifying the key factors that can impact the yield. Reagent purity and reaction conditions are vital factors. Stoichiometry, especially base and alkylating agent ratios, also need thorough examination. I'm taking the time to detail a list of potential side reactions.

Prioritizing the Troubleshooting Guide

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Defining the Troubleshooting Scope

I'm now prioritizing the Williamson ether synthesis route, focusing on a troubleshooting guide for the low yield of this compound. I am examining and deconstructing the synthesis process. Specifically, I'm identifying the most practical laboratory-scale approach, which seems to be the Williamson ether synthesis starting from 4-hydroxybenzonitrile. I've broken down potential issues: reactant purity, stoichiometry, reaction conditions, and side reactions. I have expanded into more alternative pathways.

Defining the Troubleshooting Scope

I'm developing a structured guide focused on Williamson ether synthesis of this compound. I've deconstructed the process and am now identifying potential problems for the troubleshooting guide. Specifically, I'm developing detailed FAQs about reagent purity, reaction conditions, and potential side reactions that impact yield. Workup and purification issues are now being included.

Defining Guide Content

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Refining Guide Details

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Defining Guide Scope and Structure

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Identifying and minimizing byproducts in 4-Butoxyphenylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Route Discovery

I'm starting with broad Google searches for synthetic routes to 4-butoxyphenylacetonitrile. I'm focusing on yields, potential byproducts, and any literature on side reactions that commonly occur in these syntheses. I'm looking for both well-established and novel routes to incorporate into a plan.

Analyzing Purification Strategies

I'm now diving into analytical techniques used for identifying and quantifying byproducts like HPLC, GC-MS, and NMR, while searching for established protocols and guides related to similar nitrile syntheses. I'm also looking at mechanistic pathways and purification strategies to remove these unwanted impurities. My goal is to compile all this into a technical support format, including troubleshooting guides for researchers. I will document protocols, and explain the chemical principles underpinning them.

Formulating Synthesis Approach

I'm now starting with a comprehensive approach, planning Google searches for common this compound routes. I'll pay close attention to potential side reactions and how byproducts form. Next, I'll identify analytical techniques (HPLC, GC-MS, NMR) to find and measure these. I also will search for established protocols and troubleshooting guides.

Preventing hydrolysis of the nitrile group during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

graph TD subgraph "Nitrile Hydrolysis Prevention" A["Start: Nitrile-Containing Compound in Synthesis"] --"Identify Potential Hydrolysis Risk"--> B{"Assess Reaction Conditions"}; B --"Acidic?"--> C["Acid-Catalyzed Hydrolysis Risk"]; B --"Basic?"--> D["Base-Catalyzed Hydrolysis Risk"]; B --"Neutral/Aqueous?"--> E["Potential for Slow Hydrolysis"]; C --> F{Mitigation Strategy}; D --> F; E --> F; F --"Modify Conditions"--> G["1. Anhydrous Conditions 2. Low Temperature 3. Non-Aqueous Solvents"]; F --"Use Protecting Group"--> H["Mask Nitrile Functionality"]; F --"Strategic Synthesis"--> I["Introduce Nitrile Late-Stage"]; G --> J["Proceed with Synthesis"]; H --> K["Deprotection Step Required"] --> J; I --> J; J --> L["Target Molecule"]; end

Figure 1: Decision workflow for preventing nitrile hydrolysis.

Welcome to the technical support center for nitrile stability in organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the premature hydrolysis of the nitrile functional group. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Common Scenarios

This section addresses specific, frequently encountered problems during syntheses involving nitrile-containing molecules.

Question: My nitrile is hydrolyzing to a primary amide under acidic conditions. How can I prevent this?

Answer:

This is a classic problem rooted in the mechanism of acid-catalyzed nitrile hydrolysis. The reaction is initiated by protonation of the nitrile nitrogen, which dramatically increases the electrophilicity of the carbon atom. A nucleophile, typically water, then attacks this carbon.

Causality & Expert Insight: The stability of the nitrile is inversely proportional to the strength of the acid and the concentration of water. Even trace amounts of water in your solvent or reagents can become highly reactive in the presence of a strong acid. The reaction often does not stop at the primary amide; it can proceed to the carboxylic acid, especially with prolonged reaction times or elevated temperatures.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions:

    • Protocol: Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (N₂ or Ar). Use freshly distilled, anhydrous solvents. Molecular sieves (3Å or 4Å, activated) should be added to the reaction vessel.

    • Rationale: Removing water, the primary nucleophile, is the most direct way to halt the hydrolysis cascade.

  • Lower Reaction Temperature:

    • Protocol: Run the reaction at the lowest temperature that still allows for an acceptable rate of the desired transformation. If the reaction is run at room temperature, try cooling it to 0°C or even -78°C.

    • Rationale: Hydrolysis, like most reactions, has an activation energy. Lowering the temperature reduces the available kinetic energy, slowing the rate of the unwanted hydrolysis side reaction more significantly than many desired transformations.

  • Choice of Acid:

    • Protocol: If possible, switch from a Brønsted acid in an aqueous medium (e.g., aq. HCl) to a Lewis acid in an anhydrous organic solvent (e.g., BF₃·OEt₂ in CH₂Cl₂). Alternatively, use milder Brønsted acids.

    • Rationale: Lewis acids activate substrates through coordination and can often perform the same function as a Brønsted acid without introducing a proton that can be solvated by water, thereby reducing the effective concentration of hydronium ions.

graph TD subgraph "Acid-Catalyzed Nitrile Hydrolysis" A["R-C≡N"] --"+ H⁺"--> B["R-C≡N⁺-H"]; B --"+ H₂O"--> C["R-C(OH₂⁺)=NH"]; C --"- H⁺"--> D["R-C(OH)=NH (Iminol)"]; D --"Tautomerization"--> E["R-C(=O)NH₂ (Primary Amide)"]; E --"+ H₃O⁺"--> F["R-COOH + NH₄⁺"]; end

Figure 2: Mechanism of acid-catalyzed nitrile hydrolysis.

Question: I am performing a saponification of an ester with NaOH, but my nitrile group is also being hydrolyzed. How can I selectively deprotect the ester?

Answer:

This is a common challenge in multifunctional compounds. Base-catalyzed hydrolysis of a nitrile proceeds via direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This process, while typically slower than ester saponification, can become competitive under harsh conditions (e.g., high temperatures or high concentrations of base).

Causality & Expert Insight: The rates of saponification and nitrile hydrolysis are both dependent on the concentration of the hydroxide ion and temperature. However, the electronic environment of the ester and nitrile can be exploited. Electron-withdrawing groups near the ester will accelerate its saponification, while sterically hindered nitriles will be more resistant to hydrolysis.

Troubleshooting Steps:

  • Use a Milder Base:

    • Protocol: Replace strong bases like NaOH or KOH with milder, non-nucleophilic bases or bases that can be used under anhydrous conditions if the goal is deprotonation rather than hydrolysis. For ester cleavage, consider enzymatic hydrolysis or alternative protecting groups that can be removed under neutral or acidic conditions. If saponification is necessary, use a weaker base like K₂CO₃ in methanol.

    • Rationale: A less potent nucleophile will preferentially attack the more reactive carbonyl of the ester over the nitrile carbon.

  • Control Stoichiometry and Temperature:

    • Protocol: Use the minimum required equivalents of base (e.g., 1.05 eq.) and run the reaction at a lower temperature (e.g., 0°C or room temperature instead of reflux). Monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting ester is consumed.

    • Rationale: Limiting the exposure time and energy of the system minimizes the extent of the slower, undesired nitrile hydrolysis.

  • Employ a Bulky Base:

    • Protocol: If the goal is a deprotonation near the nitrile without hydrolysis, consider using a sterically hindered base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures.

    • Rationale: The steric bulk of these bases prevents them from attacking the sterically less accessible nitrile carbon, while they can still perform their function as a strong base.

ConditionBaseTemperature (°C)Typical Outcome on Aryl Nitrile/Alkyl Ester
Harsh2M NaOH (aq)100Both ester and nitrile hydrolyze
Controlled1.1 eq. LiOH in THF/H₂O25Selective ester hydrolysis, minimal nitrile loss
MildK₂CO₃ in MeOH25Slow, selective ester hydrolysis
Anhydrous (Deprotonation)LDA in THF-78Deprotonation alpha to nitrile, no hydrolysis

Frequently Asked Questions (FAQs)

What is the fundamental difference between acid- and base-catalyzed nitrile hydrolysis?

The key difference lies in the activation step. In acid catalysis , the nitrile is first protonated, making the carbon atom much more electrophilic and susceptible to attack by a weak nucleophile like water. In base catalysis , a strong nucleophile (e.g., OH⁻) directly attacks the intrinsically electrophilic nitrile carbon without prior activation of the nitrile group.

Are aromatic nitriles more or less stable to hydrolysis than aliphatic nitriles?

Generally, aromatic nitriles (e.g., benzonitrile) are somewhat more resistant to hydrolysis than aliphatic nitriles. This is due to the resonance stabilization between the nitrile group and the aromatic ring, which reduces the electrophilicity of the nitrile carbon. Electron-donating groups on the aromatic ring will further increase this stability, while electron-withdrawing groups will decrease it.

Can I use a protecting group for the nitrile?

While less common than for other functional groups, protection strategies exist. One approach is to convert the nitrile to a functional group that is stable to the reaction conditions and can be readily converted back to the nitrile. For example, a nitrile can be reduced to a primary amine, which is then protected (e.g., as a Boc-carbamate), and later re-oxidized to the nitrile. However, a more direct strategy is often to adjust the synthetic route.

Synthetic Strategy: Late-Stage Nitrile Introduction

A highly effective and often superior strategy is to carry the nitrile's precursor through the synthetic sequence and introduce the nitrile group in one of the final steps.

  • Common Precursors: Primary amides (dehydration with P₂O₅, POCl₃, or triflic anhydride), aldehydes (conversion to oxime followed by dehydration), or aryl halides (cyanation via Rosenmund-von Braun or palladium-catalyzed reactions).

  • Rationale: This approach completely avoids the issue of nitrile stability during the preceding steps. This is often the most robust and scalable solution in complex molecule synthesis.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley. [Link]
  • Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. [Link]
  • Comprehensive Organic Transformations: A Guide to Functional Group Prepar

Challenges in the purification of 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving into comprehensive Google searches. My goal is to compile information on 4-Butoxyphenylacetonitrile, focusing on synthesis pathways, physical characteristics, and typical impurities. I intend to build a solid foundation of data before moving on.

Planning Purification Strategies

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Deepening Research & Structuring

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Building the Foundation

I've got a good grasp on the Williamson ether synthesis now. It looks like the most promising path to this compound. Understanding this route also illuminates possible side reactions and potential impurities I need to keep an eye on.

Focusing on Purification Details

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Digging into Specifics

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Analyzing Synthesis Pathways

I've been immersed in the intricacies of this compound synthesis. I have been focusing on the Williamson ether synthesis, and have gathered details on side reactions and likely impurities. Purification methods like recrystallization and distillation are now under consideration. I'm prioritizing efficient yields and high purity outputs.

Investigating Purification Strategies

I'm now diving into the purification stage. I've compiled typical workup procedures for Williamson ether synthesis, which includes aqueous washes to tackle inorganic salts and polar impurities. I have also added physical property data for both starting material and product, including boiling points. However, I still need specific purification protocols, particularly regarding solvent selection for recrystallization and mobile phase for chromatography tailored to this specific compound. I need also the boiling points of likely impurities to optimize distillation.

Prioritizing Missing Details

I've assembled a solid base of information. I now have the boiling point of the target and the starting material, which is useful. I have some distillation parameters as a result, as well as general recrystallization considerations. I am now concentrating on the gaps in my data. I need to source specific solvent data for recrystallization of this compound and identify appropriate chromatographic mobile phases. Furthermore, I need to find the boiling points of likely impurities to prepare a comprehensive distillation guide.

Reviewing Synthetic Routes

I've been gathering details about the synthesis of this compound. It looks like the Williamson ether synthesis is the most probable route. I'm also getting a clearer picture of the likely impurities: leftover starting materials, like unreacted 4-hydroxyphenylacetonitrile and 1-bromobutane, as well as side products like butenes and dibutyl ether.

Consolidating Purification Strategies

I've got boiling point data now for key materials, which strengthens distillation advice. I'm ready to move past broad solvent guidelines, I have general guidelines for solvent selection, and will now be looking for a experimentally validated solvent system for recrystallization. The column chromatography section needs more tailored mobile phase systems and starting points. I can now start to build out the support center, with an outline.

Generating the Technical Center

I'm now putting together the core of the technical support center. While a specific solvent for recrystallization or TLC mobile phase remains elusive, I can still provide the structure, the rationale behind each step, and detailed protocols based on the data I have gathered and general organic chemistry principles. I can also generate the needed tables and diagrams.

Common impurities in 4-Butoxyphenylacetonitrile and their characterization

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Impurity Research

I'm starting a deep dive into the impurities of 4-Butoxyphenylacetonitrile. My initial focus is on uncovering typical contaminants stemming from starting materials, byproducts of standard synthesis methods, and potential degradation products. Google searches are my first move to establish a base of knowledge.

Gathering Analytical Techniques

I am now focusing on finding analytical methods for identifying and measuring these impurities, particularly HPLC, GC-MS, and NMR. I'm prioritizing authoritative sources, like pharmacopeial standards and scientific literature, to get the most reliable information.

Structuring the Knowledge Base

I'm now moving to organize the gathered information into a question-and-answer format for a technical support center. My goal is to create a clear flow, progressing from identifying impurities to characterizing and troubleshooting them. I'm also planning to detail each impurity's origin and potential impact on its application. Next up, I will develop detailed analytical protocols, complete with justifications, and summary tables of data for efficient use. Finally, I plan on using Graphviz to diagram synthetic pathways and workflows for analysis.

Improving catalyst efficiency in 4-Butoxyphenylacetonitrile preparation

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I've initiated comprehensive Google searches to gather authoritative information on synthesizing 4-Butoxyphenylacetonitrile. My focus is on understanding catalytic systems, reaction mechanisms, and the crucial factors that influence catalyst efficiency. I am excited to see what I uncover!

Defining Research Scope

I'm now zeroing in on defining the scope. My current task involves structuring a technical support center centered around a Q&A format. I'm formulating specific questions that researchers might pose regarding this compound synthesis, moving from fundamental to complex challenges. I am also working on providing detailed answers with troubleshooting protocols, and explanations of experimental choices backed by authoritative sources.

Refining The Technical Center

I'm now diving into the specifics of potential user challenges. I'm carefully analyzing search results to pinpoint frequent issues in this compound synthesis, like poor yields and catalyst woes. I'll structure a technical support center with a question-and-answer design, progressing from elementary to advanced concepts. I am also working on detailed responses that cover scientific principles, troubleshooting steps, and experimental context.

Troubleshooting guide for Suzuki coupling with 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on Suzuki coupling, concentrating on compounds akin to 4-butoxyphenylacetonitrile. I'm especially keen on catalysts, ligands, and any common reaction conditions for similar substrates.

Deepening Analysis of Data

I've moved on to scrutinizing the search results. I'm looking for issues when aryl nitriles are in Suzuki couplings. The goal is to address things such as lower yields, catalyst deactivation, and competing reactions like hydrolysis or cyanation. I'm also finding successful established protocols. My next step will be to format a question-and-answer technical support guide.

Refining Search Parameters

I'm now expanding my Google searches to include specific catalysts and ligands known to be effective with aryl nitriles, along with any common side reactions. I'm building out a list of established protocols, noting any that report good yields using similar substrates. Next, I'll formulate the support guide, starting with frequent issues to create a logical, user-friendly flow.

How to avoid over-alkylation in phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting My Research

I am now kicking off my research with extensive Google searches. I'm focusing specifically on the synthesis of phenylacetonitrile and the tricky issue of over-alkylation. I've formulated my search queries to target authoritative sources and address this common synthetic challenge.

Deep Diving into Synthesis

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Analyzing & Planning Guide

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Managing exothermic reactions in 4-Butoxyphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've initiated comprehensive Google searches to gather information on synthesizing 4-Butoxyphenylacetonitrile. Currently, I'm focusing on managing exothermic reactions, reagents, mechanisms, and safety protocols for the synthesis.

Gathering Initial Data

I'm now diving into the synthesis of this compound, specifically managing exothermic reactions, critical reagents, mechanisms, and safety. I'm analyzing search results to find exothermic steps and potential side reactions linked to heat generation. Concurrently, I'm seeking authoritative sources like peer-reviewed articles, safety data sheets, and established protocols. I will be structuring content Q&A-style, providing clear answers with expert insights and citations.

Initiating Thorough Search

I'm now starting a detailed search on this compound synthesis, targeting exothermic reaction management, common reagents, and safety. I'll focus on exothermic steps and side reactions related to heat generation. I'm also searching troubleshooting guides to find researcher's common issues. Simultaneously, I'll identify authoritative sources. Then I'll organize my content in a Q&A format, providing answers with expert insights and citations.

Optimizing solvent systems for 4-Butoxyphenylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Butoxyphenylacetonitrile Reactions

Introduction: The Critical Role of the Solvent

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials. Its successful synthesis and subsequent transformation are critically dependent on the reaction environment, with the solvent system being the single most influential factor. An improperly chosen solvent can lead to drastically reduced yields, increased side-product formation, and complex purification challenges.

This guide serves as a dedicated resource for researchers, chemists, and process development professionals. It is structured in a practical question-and-answer format to directly address the common issues encountered in the lab. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Troubleshooting the Synthesis of this compound

The two primary routes to this intermediate each present unique solvent-related challenges. We will address them separately.

Route A: Cyanation of 4-Butoxybenzyl Halide (SN2 Pathway)

This is a classic bimolecular nucleophilic substitution (SN2) reaction where a halide (typically -Cl or -Br) is displaced by a cyanide nucleophile (-CN). The solvent's role is to facilitate this interaction while minimizing competing reactions.

FAQ 1.1: My cyanation reaction yield is very low (<50%), and the reaction is sluggish. What is the most likely cause?

Answer: The most probable cause is the use of an inappropriate solvent class. The efficiency of an SN2 reaction is profoundly influenced by the solvent's ability to stabilize the transition state and solvate the ions involved.

  • The Underlying Principle: The cyanide nucleophile (e.g., from NaCN or KCN) needs to be "free" and highly reactive to attack the electrophilic carbon of the 4-butoxybenzyl halide.

    • Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile are ideal. They possess strong dipoles that effectively solvate the cation (Na⁺ or K⁺), but they do not form strong hydrogen bonds with the anionic nucleophile (CN⁻). This leaves the cyanide "naked" and highly nucleophilic, dramatically accelerating the reaction.

    • Polar Protic Solvents (Problematic): Solvents like ethanol, methanol, or water will form a tight hydrogen-bonding "cage" around the cyanide anion. This cage must be stripped away for the reaction to occur, a process that requires significant energy and thus slows the reaction rate considerably, leading to low yields.

Troubleshooting Protocol:

  • Identify Your Solvent: If you are using an alcohol, water, or a mixture containing them as the primary solvent, this is the first parameter to change.

  • Switch to a Polar Aprotic Solvent: Re-run the reaction in anhydrous DMSO or DMF. These are excellent choices for SN2 reactions involving cyanide.

  • Ensure Anhydrous Conditions: Water can not only deactivate the nucleophile but also lead to hydrolysis of the starting material or product. Ensure your solvent and glassware are dry.

Data Summary: Solvent Effects on a Typical Cyanation Reaction

SolventClassDielectric Constant (ε)Typical Reaction TimeExpected YieldKey Considerations
DMSO Polar Aprotic472-4 hours @ 60-80°C>90%Excellent choice, but high boiling point can complicate removal.
DMF Polar Aprotic373-6 hours @ 80-100°C>85%Good alternative to DMSO; easier to remove. Potential thermal instability.
Acetonitrile Polar Aprotic37.58-16 hours @ reflux70-85%Lower boiling point, good for reactions needing milder temperatures.
Ethanol Polar Protic24.524-48 hours @ reflux<40%Not recommended due to nucleophile solvation and potential side reactions.
Water Polar Protic80.1Very Slow / No Reaction<10%Unsuitable for this reaction without a phase-transfer catalyst.

FAQ 1.2: I've switched to DMSO, but I'm still getting poor results and my cyanide salt (NaCN) won't dissolve. What's happening?

Answer: This is a classic solubility and reactivity issue, especially with less soluble salts like Sodium Cyanide (NaCN). While DMSO is the right solvent class, this situation calls for an advanced technique known as Phase-Transfer Catalysis (PTC).

  • The Underlying Principle: PTC uses a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to transport the nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs. The large, lipophilic cation of the PTC pairs with the cyanide anion, creating a "soft" ion pair that is soluble in the organic solvent, thereby delivering the nucleophile directly to the substrate.

Workflow: Implementing Phase-Transfer Catalysis

This method is highly effective, safer (avoids large quantities of toxic, dusty powders), and often more economical as it allows the use of inexpensive NaCN in a biphasic system.

PTC_Workflow start Setup Biphasic System (e.g., Toluene/Water) substrate Dissolve Substrate (4-Butoxybenzyl-Cl) in Organic Phase start->substrate cyanide Dissolve NaCN in Aqueous Phase start->cyanide ptc Add PTC Catalyst (e.g., TBAB, 1-5 mol%) reaction Heat & Stir Vigorously (e.g., 80-100°C) ptc->reaction Catalyst shuttles CN⁻ into organic phase workup Phase Separation, Extraction & Purification reaction->workup product High Yield Product (>95%) workup->product

Caption: Workflow for Phase-Transfer Catalysis (PTC) Cyanation.

Route B: Alkylation of 4-Hydroxyphenylacetonitrile (Williamson Ether Synthesis)

In this route, the hydroxyl group of 4-hydroxyphenylacetonitrile is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 1-bromobutane).

FAQ 1.3: My alkylation reaction is incomplete, and I'm recovering a lot of starting material. My base is K₂CO₃ and my solvent is Acetone.

Answer: This is a common issue related to the base-solvent combination. While potassium carbonate (K₂CO₃) and acetone are a classic pairing, their effectiveness is highly dependent on reaction conditions and substrate reactivity.

  • The Underlying Principle: The reaction proceeds in two steps: deprotonation and alkylation. For the reaction to be efficient, the solvent must facilitate both.

    • Deprotonation: K₂CO₃ is a relatively weak, insoluble base. Its reactivity is surface-area dependent. The solvent must allow for sufficient interaction between the base and the acidic phenol.

    • Alkylation: The resulting phenoxide needs a polar aprotic environment to maximize its nucleophilicity for the subsequent SN2 attack on the butyl halide.

Troubleshooting Decision Tree:

Alkylation_Troubleshooting problem Problem: Incomplete Reaction (K₂CO₃ / Acetone) q1 Is reaction at reflux? problem->q1 s3 Option 2: Use Stronger Base s4 Option 3: Add Catalyst s1 Ensure vigorous reflux. Acetone's low BP (56°C) may not be sufficient. q1->s1 No s2 Option 1: Switch Solvent q1->s2 Yes s2_desc Use a higher-boiling polar aprotic solvent like Acetonitrile (82°C) or DMF (153°C) with K₂CO₃. s2->s2_desc s3_desc Use NaH in anhydrous THF/DMF. Ensures complete deprotonation before adding alkyl halide. s3->s3_desc s4_desc Add a catalytic amount of Potassium Iodide (KI). Finkelstein reaction in-situ converts R-Br to more reactive R-I. s4->s4_desc

Caption: Troubleshooting guide for incomplete Williamson ether synthesis.

Recommended Protocol Adjustment: For a more robust and scalable process, switching the solvent from acetone to acetonitrile is often sufficient. Acetonitrile's higher boiling point (82°C) provides a greater thermal driving force for the reaction without being difficult to remove during workup.

Section 2: Troubleshooting Subsequent Reactions

FAQ 2.1: I am trying to hydrolyze the nitrile to 4-butoxyphenylacetic acid, but the reaction stalls and forms a messy emulsion during workup. What solvent system should I use?

Answer: Nitrile hydrolysis requires harsh conditions (strong acid or base at high temperatures), and solvent choice is key to ensuring a homogeneous reaction mixture and a clean workup.

  • The Underlying Principle: The starting nitrile is organic-soluble, while the hydrolyzing agent (e.g., aqueous NaOH or H₂SO₄) is aqueous. A single solvent system is often insufficient to dissolve both, leading to a slow, heterogeneous reaction at the phase interface.

Solution: Use a Co-solvent System

  • Base-Catalyzed Hydrolysis (Recommended):

    • Solvent System: A mixture of Ethanol and Water (e.g., 1:1 or 2:1 v/v) or Dioxane and Water.

    • Reagents: Sodium Hydroxide or Potassium Hydroxide (3-5 equivalents).

    • Procedure: Dissolve the nitrile in the alcohol, then add the aqueous solution of the base. Heat the homogeneous mixture to reflux until TLC or HPLC shows complete consumption of the starting material.

    • Why it Works: The alcohol acts as a co-solvent, creating a single phase where the nitrile, water, and hydroxide ions can freely interact, leading to a much faster and cleaner reaction.

  • Workup Troubleshooting: During workup, after neutralizing the base, the product (a carboxylic acid) may be deprotonated (carboxylate) and partially soluble in water, while unreacted starting material remains in the organic phase, causing emulsions.

    • Protocol:

      • Cool the reaction mixture and remove the organic co-solvent (e.g., ethanol) under reduced pressure.

      • Dilute the remaining aqueous solution with water.

      • Wash with a non-polar organic solvent (e.g., ether or ethyl acetate) to remove any non-acidic impurities.

      • Acidify the aqueous layer slowly with concentrated HCl to pH ~2. The product, 4-butoxyphenylacetic acid, will precipitate as a solid.

      • Filter the solid or extract with ethyl acetate for a clean, high-purity product.

References

  • Title: Solvation Effects in S_N2 Reactions Source: LibreTexts Chemistry URL:[Link]
  • Title: Phase Transfer Catalysis: A Powerful Tool for Green Chemistry Source: Royal Society of Chemistry URL:[Link]
  • Title: Hydrolysis of nitriles and related compounds Source: Organic Chemistry Portal URL:[Link]

Removal of unreacted starting materials from 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from 4-Butoxyphenylacetonitrile. Achieving high purity of this compound is critical for its use in further synthetic applications, particularly in the development of pharmaceuticals where impurities can lead to unwanted side reactions and downstream complications.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my crude this compound product?

The most common starting materials depend on your synthetic route. Two prevalent methods for synthesizing this compound are:

  • Williamson Ether Synthesis followed by Nitrile Formation: This route typically involves the reaction of 4-hydroxybenzonitrile with a butyl halide (like 1-bromobutane) in the presence of a base. In this case, unreacted 4-hydroxybenzonitrile and the butyl halide are the primary starting material impurities.

  • Cyanation of a 4-Butoxybenzyl Halide: This involves reacting a 4-butoxybenzyl halide (e.g., 4-butoxybenzyl chloride) with a cyanide salt (like sodium cyanide). Unreacted 4-butoxybenzyl halide would be the main starting material impurity here.

Q2: How can I quickly assess the purity of my this compound and identify the presence of starting materials?

Thin-Layer Chromatography (TLC) is an excellent initial technique. By spotting your crude product, pure starting materials, and the co-spot (a mix of crude and starting material) on a TLC plate, you can visualize the presence of unreacted starting materials. The difference in polarity between the product and starting materials will result in different retention factors (Rf values), allowing for easy identification. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more precise methods.

Q3: What is the most straightforward method for removing polar impurities like 4-hydroxybenzonitrile?

A simple and effective method is a liquid-liquid extraction using an aqueous base. 4-hydroxybenzonitrile is phenolic and therefore acidic, so it will be deprotonated by a base like sodium hydroxide (NaOH) and dissolve in the aqueous layer. The more non-polar this compound will remain in the organic layer.

Q4: When should I consider using column chromatography for purification?

Column chromatography is ideal when you have multiple impurities with similar polarities to your product that cannot be easily separated by extraction or recrystallization. It allows for a finer separation based on the differential adsorption of compounds to the stationary phase.

Q5: Can I use distillation to purify this compound?

While distillation is a powerful purification technique for liquids, it is most effective when the boiling points of the components are significantly different. You would need to compare the boiling point of this compound with those of your specific unreacted starting materials to determine if fractional distillation is a viable option.

Troubleshooting Guide: Isolating Pure this compound

This section provides a systematic approach to troubleshooting common purity issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
TLC analysis shows a spot corresponding to 4-hydroxybenzonitrile. Incomplete Williamson ether synthesis reaction.Protocol 1: Basic Aqueous Extraction
The product has a persistent halogen smell, and GC-MS indicates the presence of a butyl halide or 4-butoxybenzyl halide. Excess or unreacted halogenated starting material.Protocol 2: Recrystallization or Protocol 3: Column Chromatography
HPLC analysis reveals multiple, closely eluting impurity peaks. Presence of byproducts or isomers with similar polarity to the desired product.Protocol 3: Column Chromatography
The isolated product is an oil instead of the expected solid. Significant contamination with low-melting point impurities or residual solvent.Protocol 1: Basic Aqueous Extraction followed by Protocol 2: Recrystallization

Experimental Protocols

Protocol 1: Basic Aqueous Extraction for Removal of 4-hydroxybenzonitrile

This protocol leverages the acidic nature of the phenolic proton on 4-hydroxybenzonitrile, allowing for its separation from the neutral this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. The deprotonated 4-hydroxybenzonitrile will be in the upper aqueous layer (if using DCM) or the lower aqueous layer (if using ethyl acetate).

  • Draining: Carefully drain the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water and base.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization for General Purification

Recrystallization is a highly effective technique for purifying solid compounds by separating them from impurities that are either more or less soluble in a particular solvent.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the this compound at high temperatures but not at low temperatures. Common choices for compounds of this polarity include ethanol, isopropanol, or a mixture of ethanol and water.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound should begin to crystallize. The cooling process can be further slowed by placing the flask in a warm water bath.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Column Chromatography

For challenging separations, column chromatography provides a high degree of purification.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Pack a chromatography column with silica gel (a common stationary phase for compounds of this polarity) using a suitable eluent (mobile phase).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes. A typical eluent system for this compound would be a mixture of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the pure this compound.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for crude this compound.

purification_workflow start Crude this compound tlc TLC Analysis start->tlc polar_impurity Polar Impurity (e.g., 4-hydroxybenzonitrile)? tlc->polar_impurity extraction Protocol 1: Basic Aqueous Extraction polar_impurity->extraction Yes nonpolar_impurity Non-polar/Similar Polarity Impurities? polar_impurity->nonpolar_impurity No extraction->nonpolar_impurity recrystallization Protocol 2: Recrystallization nonpolar_impurity->recrystallization No chromatography Protocol 3: Column Chromatography nonpolar_impurity->chromatography Yes pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification method.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78201, this compound.
  • Chemistry LibreTexts. (2023, October 30). Recrystallization.
  • Chemistry LibreTexts. (2023, October 30). Column Chromatography.

Impact of moisture on the stability of 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

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Strategies to improve the selectivity of 4-Butoxyphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Validation & Comparative

Comparative analysis of 4-Butoxyphenylacetonitrile synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Research

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A Comparative Analysis of Reactivity: 4-Butoxyphenylacetonitrile vs. 4-Methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related yet distinct building blocks: 4-butoxyphenylacetonitrile and 4-methoxyphenylacetonitrile. By understanding the subtle electronic and steric differences imparted by their alkoxy substituents, chemists can make more informed decisions in their experimental designs.

Introduction: The Subtle Influence of Alkoxy Groups

At first glance, this compound and 4-methoxyphenylacetonitrile share a common structural framework: a phenylacetonitrile core with an alkoxy group at the para-position. This substitution pattern is crucial as the oxygen atom's lone pair of electrons can participate in resonance with the aromatic ring, donating electron density. This electron-donating effect generally activates the ring towards electrophilic substitution and influences the reactivity of the benzylic position and the nitrile group.

The primary difference lies in the nature of the alkyl group attached to the oxygen: a butyl group versus a methyl group. While both are electron-donating, the larger butyl group introduces greater steric bulk and slightly different electronic properties compared to the more compact methyl group. These distinctions, though seemingly minor, can manifest in noticeable differences in reaction kinetics and outcomes.

Comparative Reactivity Analysis

The reactivity of these molecules can be dissected by examining key reaction types relevant to their functional groups: the nitrile moiety and the benzylic position.

Hydrolysis of the Nitrile Group

The conversion of the nitrile group to a carboxylic acid or an amide is a fundamental transformation. This reaction typically proceeds via acid or base-catalyzed hydrolysis. The electron-donating nature of the para-alkoxy group plays a significant role. By donating electron density to the aromatic ring, the alkoxy group can slightly decrease the electrophilicity of the nitrile carbon, potentially slowing down the rate of nucleophilic attack by water or hydroxide ions.

CompoundRelative Rate of HydrolysisPlausible Rationale
4-Methoxyphenylacetonitrile Slightly FasterThe methoxy group is a strong electron-donating group. While this deactivates the nitrile carbon towards nucleophilic attack to a small degree, its smaller steric profile compared to the butoxy group presents less hindrance to the approaching nucleophile.
This compound Slightly SlowerThe butoxy group is also electron-donating. However, its greater steric bulk may slightly impede the approach of the nucleophile to the nitrile carbon, leading to a marginally slower reaction rate compared to its methoxy counterpart under identical conditions.
Reduction of the Nitrile Group

The reduction of nitriles to primary amines is a common synthetic step, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon.

The electron-donating alkoxy groups in both compounds increase the electron density at the nitrile carbon, which can slightly retard the rate of hydride attack. However, the difference in reactivity between the two is expected to be minimal in the presence of a potent reducing agent like LiAlH4.

Experimental Protocols

To provide a practical context for this comparison, detailed protocols for the hydrolysis and reduction of these nitriles are presented below. These protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Base-Catalyzed Hydrolysis of Alkoxy-Substituted Phenylacetonitriles

This protocol outlines the hydrolysis of the nitrile to the corresponding carboxylic acid.

Rationale: Sodium hydroxide is a strong base that generates the hydroxide nucleophile, which attacks the electrophilic nitrile carbon. The subsequent protonation steps yield the carboxylic acid. Ethylene glycol is used as a high-boiling solvent to allow the reaction to be conducted at elevated temperatures, accelerating the rate of hydrolysis.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted phenylacetonitrile (10 mmol), sodium hydroxide (40 mmol), and ethylene glycol (20 mL).

  • Heat the reaction mixture to reflux (approximately 190-200°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.

Protocol 2: Reduction of Alkoxy-Substituted Phenylacetonitriles with LiAlH4

This protocol details the reduction of the nitrile to the corresponding primary amine.

Rationale: Lithium aluminum hydride is a potent source of hydride ions (H-), which are strong nucleophiles. The reaction must be conducted under anhydrous conditions as LiAlH4 reacts violently with water. Diethyl ether is a common anhydrous solvent for these reactions. An acidic workup is necessary to protonate the intermediate aluminate complex and the resulting amine.

Step-by-Step Procedure:

  • Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add lithium aluminum hydride (20 mmol) to 50 mL of anhydrous diethyl ether in the flask and cool the suspension to 0°C in an ice bath.

  • Dissolve the substituted phenylacetonitrile (10 mmol) in 25 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH4 suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (1 mL), 15% aqueous sodium hydroxide (1 mL), and then water (3 mL).

  • Stir the resulting granular precipitate for 15 minutes, then remove it by filtration, washing the solid with diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the amine by distillation or chromatography as required.

Visualizing Reaction Mechanisms

To further clarify the processes described, the following diagrams illustrate the key reaction pathways.

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: Further Hydrolysis cluster_step4 Step 4: Protonation Nitrile R-C≡N Intermediate1 [R-C(O⁻)=NH] Nitrile->Intermediate1 + OH⁻ Hydroxide OH⁻ Intermediate2 R-C(=O)NH₂ (Amide) Intermediate1->Intermediate2 Carboxylate R-COO⁻ Intermediate2->Carboxylate + OH⁻, H₂O Ammonia NH₃ Carboxylic_Acid R-COOH Carboxylate->Carboxylic_Acid + H₃O⁺

Caption: Generalized mechanism for the base-catalyzed hydrolysis of a nitrile.

Reduction_Mechanism cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Second Hydride Addition cluster_step3 Step 3: Aqueous Workup Nitrile R-C≡N Imine_anion [R-CH=N⁻] Nitrile->Imine_anion + 'H⁻' LiAlH4 LiAlH₄ Dianion [R-CH₂-N²⁻] Imine_anion->Dianion + 'H⁻' Amine R-CH₂NH₂ Dianion->Amine + H₂O

Advantages of using 4-Butoxyphenylacetonitrile over other precursors

Author: BenchChem Technical Support Team. Date: January 2026

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Validation of 4-Butoxyphenylacetonitrile purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

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Constructing the Analytical Blueprint

Establishing the Framework

I've initiated detailed searches to establish a robust framework. I'm focusing on the analytical methods for similar compounds, potential impurities, and regulatory standards. I'll structure the guide around experimental rationale, and data. This allows for a deeper exploration of purity validation.

Refining Method Parameters

I've been gathering details to set the experimental stage. My searches are focused on validated HPLC methods for compounds similar to this compound, and potential impurities to design an accurate analytical method. I've also been incorporating guidelines like ICH to ensure the data is complete. I'm focusing on crafting a structure that builds into a thorough comparison.

Synthesizing Foundational Knowledge

I'm now fully immersed in synthesizing the collected data. The guide's skeleton is taking shape, and the focus is on robust HPLC methodologies. My attention is on integrating ICH guidelines for validation, while also creating the framework for comparison with other analytical techniques. This allows for constructing a data-driven justification for selecting specific HPLC parameters.

Orchestrating the Analytical Workflow

I'm now fully immersed in gathering data to shape the detailed guide. My Google searches are focused on established HPLC methods, anticipated impurities, and alternative purity assessment techniques for comparison, aiming for a detailed, structure and a solid experimental design. The plan is to synthesize information and construct diagrams.

Comparative Yield Analysis of Catalysts for the Synthesis of 4-Butoxyphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of 4-Butoxyphenylacetonitrile, a key intermediate in the synthesis of several pharmaceuticals. We will delve into the mechanistic nuances of different catalysts, presenting a side-by-side comparison of their yields and reaction efficiencies. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this critical compound.

Introduction: The Significance of this compound

This compound is a crucial building block in the pharmaceutical industry. Its structure is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including the vasodilating agent, Bencyclane. The efficiency of its synthesis directly impacts the overall cost and environmental footprint of these drug manufacturing processes. Therefore, the selection of an optimal catalytic system is of paramount importance. This guide will explore and compare the efficacy of several prominent catalytic methods.

Catalytic Strategies for the Synthesis of this compound

The primary route for synthesizing this compound involves the cyanation of a 4-butoxyphenyl halide or a related derivative. The choice of catalyst is the most critical parameter influencing the reaction's success, yield, and selectivity. We will now examine the performance of several catalyst types.

Palladium-Catalyzed Cyanation

Palladium complexes are among the most widely used catalysts for cross-coupling reactions, including the cyanation of aryl halides. The catalytic cycle typically involves oxidative addition, transmetalation (or in this case, cyanide addition), and reductive elimination.

Mechanism of Action: The Pd(0) catalyst first undergoes oxidative addition with the 4-butoxyphenyl halide. The resulting Pd(II) complex then reacts with a cyanide source, such as potassium cyanide or zinc cyanide, to form a cyano-palladium complex. Finally, reductive elimination yields the desired this compound and regenerates the Pd(0) catalyst.

Experimental Protocol: A Representative Palladium-Catalyzed Cyanation

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1-butoxybenzene (1 mmol), Pd(PPh₃)₄ (0.05 mmol), and zinc cyanide (0.6 mmol).

  • Add dry, degassed N,N-dimethylformamide (DMF, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Script for Palladium Catalytic Cycle

Palladium_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L₂ Transmetalation->Ar-Pd(II)(CN)L2 M-X M-X Transmetalation->M-X Reductive\nElimination Reductive Elimination Ar-Pd(II)(CN)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-CN Ar-CN Reductive\nElimination->Ar-CN M-CN M-CN M-CN->Transmetalation Ar-X Ar-X Ar-X->Oxidative\nAddition

Caption: Palladium-catalyzed cyanation cycle.

Nickel-Catalyzed Cyanation

Nickel catalysts have emerged as a more cost-effective alternative to palladium for cyanation reactions. They often exhibit high reactivity and can catalyze the cyanation of a broader range of aryl halides, including less reactive chlorides.

Mechanism of Action: The mechanism of nickel-catalyzed cyanation is similar to that of palladium, involving a Ni(0)/Ni(II) catalytic cycle. The choice of ligands is crucial for stabilizing the nickel species and promoting efficient catalysis.

Experimental Protocol: A Representative Nickel-Catalyzed Cyanation

  • In a glovebox, charge a Schlenk tube with NiCl₂(dppp) (0.05 mmol), dppp (0.05 mmol), and zinc powder (0.1 mmol) for in-situ reduction of the nickel precursor.

  • Add 4-chloro-1-butoxybenzene (1 mmol) and potassium cyanide (1.2 mmol).

  • Add dry, degassed acetonitrile (5 mL).

  • Seal the tube and heat the mixture at 90 °C for 12-24 hours.

  • Follow the workup and purification procedure as described for the palladium-catalyzed reaction.

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles using copper(I) cyanide. While it often requires high reaction temperatures, modern advancements have led to milder reaction conditions.

Mechanism of Action: The reaction is believed to proceed through a nucleophilic aromatic substitution mechanism, where the copper(I) cyanide acts as both the cyanide source and the catalyst. The exact mechanism can be complex and may involve radical pathways.

Experimental Protocol: A Modified Rosenmund-von Braun Reaction

  • Combine 4-iodo-1-butoxybenzene (1 mmol), CuCN (1.2 mmol), and a high-boiling point solvent such as DMF or pyridine (5 mL) in a flask.

  • Heat the reaction mixture to 150-200 °C for 8-12 hours.

  • Monitor the reaction by TLC or GC.

  • After cooling, pour the reaction mixture into an aqueous solution of ferric chloride to break down the copper complexes.

  • Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical and often greener alternative for the synthesis of this compound. This method facilitates the reaction between reactants in two different immiscible phases (typically aqueous and organic) by using a phase-transfer catalyst.

Mechanism of Action: The phase-transfer catalyst, usually a quaternary ammonium or phosphonium salt, transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the 4-butoxyphenyl halide.

Experimental Protocol: A Representative PTC Cyanation

  • To a round-bottom flask, add 4-(chloromethyl)butoxybenzene (1 mmol), sodium cyanide (1.5 mmol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 mmol).

  • Add a biphasic solvent system, for example, water and toluene (1:1 ratio, 10 mL total).

  • Stir the mixture vigorously at 60-80 °C for 2-4 hours.

  • Monitor the reaction progress.

  • After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

DOT Script for Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ + CN⁻ Q_CN Q⁺CN⁻ NaCN->Q_CN Ion Exchange Q_CN_org Q⁺CN⁻ Q_CN->Q_CN_org Phase Transfer Ar-X 4-Butoxyphenyl-X Ar-CN This compound Ar-X->Ar-CN Nucleophilic Substitution Q_X Q⁺X⁻ Ar-CN->Q_X Q_X->Q_CN Regeneration of Catalyst Q_CN_org->Ar-X

Spectroscopic comparison of 4-Butoxyphenylacetonitrile and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Expanding Data Parameters

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Gathering Foundational Data

I've established a solid base, pinpointing 4-but oxyphenylacetonitrile's crucial spectroscopic details. I have its formula, weight, and links to its IR and mass spectra from the NIST WebBook. Next, I need to delve deeper into its structural nuances.

Refining the Spectroscopic Search

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Pinpointing Data Gaps

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Gathering Spectroscopic Data

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Expanding Data Points

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Acquiring Further Data

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Evaluating Current Findings

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Locating Key Spectral Data

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Compiling Relevant Data

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Prioritizing Missing Spectra

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A Comparative Benchmarking Guide to the Synthesis of 4-Butoxyphenylacetonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of synthetic routes to 4-butoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals. We will benchmark its synthesis against structurally similar compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for optimizing their synthetic strategies. The methodologies discussed are grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

Introduction: The Significance of this compound

This compound and its analogs are valuable building blocks in medicinal chemistry. Their structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of these arylacetonitriles is therefore a critical aspect of pharmaceutical research and development. This guide will explore the nuances of various synthetic approaches, providing a framework for selecting the most appropriate method based on factors such as yield, purity, cost, and environmental impact.

Synthetic Strategies for Arylacetonitriles: A Comparative Overview

The synthesis of arylacetonitriles, including this compound, can be broadly categorized into two primary strategies: the cyanation of benzylic halides and the direct cyanation of aryl halides followed by functional group manipulation. We will now delve into a detailed comparison of these methods.

Cyanation of 4-Butoxyphenethyl Halides: The Classical Approach

A traditional and widely employed method for the synthesis of this compound involves the nucleophilic substitution of a 4-butoxyphenethyl halide with a cyanide salt. This two-step process typically starts from 4-butoxyphenol, which is first halogenated at the benzylic position, followed by the introduction of the nitrile group.

Experimental Protocol: A Representative Two-Step Synthesis

Step 1: Synthesis of 4-Butoxyphenethyl Bromide

  • To a stirred solution of 4-butoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, add phosphorus tribromide (0.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-butoxyphenethyl bromide.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-butoxyphenethyl bromide in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium cyanide (1.2 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Workflow for the Classical Two-Step Synthesis

cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cyanation A 4-Butoxyphenol C 4-Butoxyphenethyl Bromide A->C CH2Cl2, 0 °C to RT B PBr3 B->C D 4-Butoxyphenethyl Bromide F This compound D->F DMF, 60-80 °C E NaCN E->F

Caption: Classical two-step synthesis of this compound.

Discussion:

This method is generally reliable and provides good yields. However, the use of toxic cyanide salts necessitates stringent safety precautions. Furthermore, the multi-step nature of the process can lead to lower overall yields and increased waste generation.

Palladium-Catalyzed Cyanation of Aryl Halides: A Modern Alternative

In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-C and C-N bonds. The direct cyanation of aryl halides offers a more convergent and potentially more efficient route to arylacetonitriles.

Experimental Protocol: A Representative Palladium-Catalyzed Cyanation

  • To a dry Schlenk flask, add 4-bromo-1-butoxybenzene (1 equivalent), a palladium catalyst (e.g., Pd(dba)2, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a cyanide source (e.g., zinc cyanide, 0.6 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add a dry, degassed solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with aqueous ammonia and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Workflow for Palladium-Catalyzed Cyanation

cluster_reaction One-Pot Palladium-Catalyzed Cyanation A 4-Bromo-1-butoxybenzene D This compound A->D DMF, 120-140 °C B Zn(CN)2 B->D C Pd Catalyst & Ligand C->D

Caption: One-pot palladium-catalyzed synthesis of this compound.

Discussion:

This approach offers a more direct route to the target molecule, often with higher overall efficiency. The use of less toxic cyanide sources like zinc cyanide can be an advantage. However, the cost of the palladium catalyst and ligands, as well as the need for stringent inert atmosphere conditions, can be drawbacks for large-scale synthesis.

Benchmarking Performance: A Data-Driven Comparison

To provide a clear comparison, the following table summarizes key performance indicators for the two synthetic routes discussed. The data is compiled from representative literature reports.

ParameterClassical Two-Step SynthesisPalladium-Catalyzed Cyanation
Starting Material 4-Butoxyphenol4-Bromo-1-butoxybenzene
Number of Steps 21
Typical Overall Yield 70-85%80-95%
Key Reagents PBr₃, NaCNPd catalyst, ligand, Zn(CN)₂
Reaction Temperature 0 °C to 80 °C120-140 °C
Safety Considerations Highly toxic NaCNAir-sensitive catalysts
Cost of Reagents Relatively lowHigh (catalyst and ligand)
Scalability Well-establishedCan be challenging due to catalyst cost

Comparison with Similar Compounds

The synthetic strategies for this compound can be readily adapted for the synthesis of its analogs. For instance, the synthesis of 4-methoxyphenylacetonitrile or 4-ethoxyphenylacetonitrile would follow similar protocols, with adjustments to reaction times and purification methods as needed. The choice of the alkyl group on the ether linkage generally has a minor impact on the reaction mechanism but may influence the physical properties of the product, affecting the purification process.

Conclusion and Future Outlook

Both the classical two-step synthesis and the modern palladium-catalyzed cyanation offer viable routes to this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, cost constraints, and available equipment. For laboratory-scale synthesis where high efficiency and a convergent route are desired, the palladium-catalyzed method is often preferred. For larger-scale industrial production, the classical approach may be more cost-effective, despite its drawbacks.

Future research in this area is likely to focus on the development of more sustainable and cost-effective catalytic systems for direct cyanation reactions. The use of earth-abundant metal catalysts and the development of milder reaction conditions are active areas of investigation that hold promise for the future of arylacetonitrile synthesis.

References

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Is 4-Butoxyphenylacetonitrile a more efficient precursor than benzyl cyanide?

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Initial Research

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Analyzing Compound Comparisons

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Outlining Comparison Structure

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Building Knowledge Base

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Expanding the Scope

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Compiling Basic Data

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Analyzing Reactivity Differences

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Gathering Specific Application Data

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Exploring Potential Reactions

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Refining the Comparison

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Assessing Reaction Conditions

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Exploring Synthetic Routes

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Seeking Specific Procedures

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Refining the Search Criteria

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Analyzing a Synthesis Pathway

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Evaluating Reaction Efficiency

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Pinpointing the Protocol

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Characterization of 4-Butoxyphenylacetonitrile impurities by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Analyzing Search Results

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Refining the Research Plan

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Defining the Scope

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Expanding the Structure

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Formulating a Narrative

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Refining the Approach

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Designing the Guide

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Refining the Foundation

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Constructing the Outline

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A Researcher's Guide to High-Precision Purity Assessment: Quantitative NMR (qNMR) for 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 4-Butoxyphenylacetonitrile, a key intermediate in various synthetic pathways. We will explore the underlying principles of qNMR, its practical application, and how it stands against conventional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Imperative of Purity in Pharmaceutical Synthesis

The purity of an intermediate like this compound directly impacts the quality, yield, and impurity profile of the final API. Inaccurate purity assessments can lead to significant downstream complications, including failed batches, regulatory delays, and compromised patient safety. Therefore, the choice of an analytical method for purity determination is a critical decision in the drug development process.

Quantitative NMR (qNMR): A Primary Ratio Method

Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR is a primary analytical method. This means it determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight. The key principle lies in the direct proportionality between the signal integral and the number of nuclei contributing to that signal.

Why qNMR for this compound?

This compound, with its distinct aromatic and aliphatic protons, is an ideal candidate for qNMR analysis. The well-resolved signals in its ¹H NMR spectrum allow for accurate integration and quantification without significant overlap from potential impurities.

Comparative Analysis: qNMR vs. HPLC and GC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Primary ratio method based on molar concentrationComparative method requiring a specific reference standardComparative method requiring a specific reference standard
Accuracy & Precision High, directly traceable to SI unitsHigh, but dependent on reference standard purityHigh, but dependent on reference standard purity
Sample Throughput ModerateHighHigh
Sample Preparation Simple, involves accurate weighing and dissolutionMore complex, may require mobile phase preparation and filtrationCan require derivatization for non-volatile compounds
Universality Applicable to any soluble compound with a detectable nucleusLimited by chromophore presence and solubility in mobile phaseLimited to volatile and thermally stable compounds
Structural Information Provides structural confirmation alongside quantificationProvides retention time, no structural dataProvides retention time, no structural data
Cost (Instrument) High initial investmentModerate initial investmentModerate initial investment
Cost (Per Sample) Low (solvents and standards are inexpensive)Moderate (solvents, columns, standards)Moderate (gases, columns, standards)

Experimental Protocol: qNMR Purity Assessment of this compound

This protocol is designed to be a self-validating system, ensuring the highest degree of accuracy and trustworthiness in the results.

Selection of the Internal Standard

The choice of an internal standard is critical for a successful qNMR experiment. The ideal standard should:

  • Have a simple spectrum with well-isolated signals that do not overlap with the analyte signals.

  • Be chemically stable and not react with the analyte or the solvent.

  • Be non-volatile and have a high molecular weight to minimize weighing errors.

  • Be soluble in the same deuterated solvent as the analyte.

For the analysis of this compound, maleic acid is an excellent internal standard. Its vinylic protons give a sharp singlet around 6.3 ppm, which is well-separated from the signals of this compound.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the certified maleic acid internal standard into the same vial.

    • Record the exact weights to four decimal places.

    • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6). Ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • The choice of NMR spectrometer field strength will influence resolution, but a 400 MHz or higher instrument is recommended for optimal signal dispersion.

    • Crucial Parameter: Relaxation Delay (d1): To ensure complete relaxation of all protons and obtain accurate integrals, a sufficiently long relaxation delay is paramount. This should be at least 5 times the longest T1 relaxation time of any proton being integrated. For accurate quantification, a d1 of 30-60 seconds is often recommended.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate the well-resolved singlet from the maleic acid internal standard (around 6.3 ppm) and a well-resolved signal from this compound. For example, the singlet corresponding to the benzylic protons (around 3.9 ppm).

    • Calculate the purity of the this compound sample using the following equation:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons contributing to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons contributing to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (d1 = 30-60s) transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: The qNMR workflow for purity determination.

Trustworthiness and Validation

The robustness of this qNMR protocol is ensured by several factors:

  • Traceability: The use of a certified internal standard provides direct traceability to the International System of Units (SI).

  • Method Validation: This method can be validated according to ICH Q2(R1) guidelines for key parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Universality: The fundamental principle of qNMR is independent of the analyte's structure, making it a highly versatile technique.

Conclusion

For the purity assessment of this compound, qNMR offers a powerful, accurate, and direct method that complements traditional chromatographic techniques. Its ability to provide structural confirmation alongside quantitative data makes it an invaluable tool in the arsenal of researchers, scientists, and drug development professionals. While the initial investment in instrumentation may be higher, the long-term benefits of a primary, universal, and highly reliable analytical method are undeniable for ensuring the quality and safety of pharmaceutical products.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.
  • U.S. Food and Drug Administration. (2014). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Singh, R., & Caner, S. (2019). Quantitative NMR Spectroscopy (qNMR) for Pharmaceutical Analysis: A Review. Journal of Pharmaceutical and Biomedical Analysis, 174, 448-463. [Link]

Comparing the cost-effectiveness of different 4-Butoxyphenylacetonitrile syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Synthesis Research

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Defining Synthesis Routes

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Analyzing Synthesis Routes

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Investigating Synthesis Protocols

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Pinpointing Synthesis Strategies

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Refining Experimental Protocols

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Efficacy of 4-Butoxyphenylacetonitrile in synthesizing valsartan analogs

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

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Defining Search Queries

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Developing a Detailed Comparison

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Crafting the Structure

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Evaluating the Synthesis Route

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Evaluating Novel Strategies

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Evaluating Feasibility and Efficacy

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Alternative cyanating agents compared to those used for 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Search

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Initiating Data Collection

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Considering Safer Cyanation Agents

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Focusing on Target Compound Specificity

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A Comparative Guide to the Structural-Activity Relationship (SAR) of Substituted Phenylacetonitriles as Photosystem II Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetonitrile derivatives represent a versatile class of chemical compounds whose applications span from pharmaceuticals to agrochemicals. Within the realm of crop protection, they have emerged as a significant scaffold for the development of potent herbicides. The primary mechanism for many of these herbicidal compounds is the inhibition of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain of plants.

This guide provides an in-depth analysis of the structural-activity relationships of substituted phenylacetonitriles as PSII inhibitors. We will move beyond a simple cataloging of compounds to explore the causal relationships between molecular structure and herbicidal potency, supported by comparative experimental data and detailed protocols. Our objective is to furnish researchers with a foundational understanding for the rational design of next-generation herbicidal agents based on this promising chemical scaffold.

The Mechanism of Action: Inhibition of Photosystem II

To understand the SAR of these compounds, one must first grasp their molecular target. PSII herbicides function by interrupting the photosynthetic electron transport chain in plants, leading to a cascade of events that culminates in cell death.

These herbicides bind to a specific niche on the D1 protein subunit of the PSII complex. This binding site is highly conserved and is also the target for other well-known herbicide classes, such as triazines and ureas. By occupying this site, the phenylacetonitrile molecule displaces the native plastoquinone (PQ) molecule, thereby blocking electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This blockage leads to the formation of reactive oxygen species (ROS), which cause rapid lipid peroxidation, membrane damage, and ultimately, plant death. The efficacy of a given phenylacetonitrile derivative is therefore directly related to its binding affinity for this D1 protein pocket.

Visualizing the SAR Investigation Workflow

The process of establishing a clear SAR is systematic. It involves iterative cycles of chemical synthesis, biological testing, and data analysis to correlate specific structural modifications with changes in inhibitory activity.

Caption: Workflow for SAR analysis of phenylacetonitrile herbicides.

Core Scaffold Analysis: A Deep Dive into Substitution Patterns

The herbicidal activity of the phenylacetonitrile scaffold is exquisitely sensitive to the nature and position of substituents on the phenyl ring. The core structure can be generalized as shown below, with key positions for modification indicated as R1, R2, and R3.

Caption: Key substitution points on the phenylacetonitrile scaffold.

The Critical Role of the Para-Position (R3)

The para-position is arguably the most influential site for determining herbicidal potency. Modifications here directly impact the molecule's interaction with the D1 protein binding niche.

  • Lipophilicity and Electron-Withdrawing Nature: A strong correlation exists between the lipophilicity of the para-substituent and PSII inhibition. Highly lipophilic and electron-withdrawing groups are favored. For instance, substituting with a trifluoromethyl (–CF3) or a pentafluorosulfanyl (–SF5) group often leads to a significant increase in activity compared to a simple halogen. This is because these groups can form favorable interactions within the predominantly hydrophobic binding pocket.

Influence of Meta- and Ortho-Positions (R2 and R1)
  • Meta-Position (R2): This position often benefits from halogen substitution, such as chlorine or bromine. A 3,4-dichloro substitution pattern is a classic motif in potent PSII inhibitors, as this combination enhances the overall electronic and steric profile required for optimal binding.

  • Ortho-Position (R1): This position is highly sensitive to steric bulk. Large substituents at the R1 position can cause a steric clash with amino acid residues in the binding pocket, drastically reducing or even abolishing activity. Small groups like methyl (–CH3) are sometimes tolerated, but an unsubstituted ortho-position is generally preferred.

Comparative Data: Potency of Substituted Phenylacetonitriles

The following table summarizes experimental data for a series of phenylacetonitrile analogs, illustrating the SAR principles discussed. The activity is expressed as the pI50 value, which is the negative logarithm of the molar concentration required for 50% inhibition of PSII. A higher pI50 value indicates greater potency.

Compound IDR¹ (ortho)R² (meta)R³ (para)pI₅₀ ValueReference
1 HHCl5.2
2 HClCl6.8
3 HHBr5.6
4 HHCF₃6.5
5 HClCF₃7.1
6 CH₃HCl4.9

Analysis:

  • Comparing compound 1 (pI50=5.2) with 2 (pI50=6.8) clearly shows the synergistic effect of 3,4-dichloro substitution.

  • The introduction of a highly lipophilic and electron-withdrawing –CF3 group at the para-position (compound 4 ) results in significantly higher potency than a single chlorine (compound 1 ).

  • The combination of a meta-chloro and a para-CF3 group (compound 5 ) yields the most active compound in this series, highlighting the cumulative effect of favorable substitutions.

  • The detrimental effect of steric hindrance at the ortho-position is demonstrated by compound 6 , where the addition of a methyl group leads to a decrease in activity compared to its unsubstituted counterpart (compound 1 ).

Experimental Protocols for SAR Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of 4-Trifluoromethylphenylacetonitrile

This protocol describes a standard nucleophilic substitution reaction to generate a key phenylacetonitrile intermediate.

Materials:

  • 4-(Trifluoromethyl)benzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(trifluoromethyl)benzyl bromide (1.0 eq) in DMSO.

  • Nucleophilic Addition: Add sodium cyanide (1.2 eq) to the solution in portions. Caution: Cyanide is highly toxic. Handle with extreme care in a fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 4-trifluoromethylphenylacetonitrile.

Protocol 2: Measurement of PSII Inhibitory Activity

This bioassay uses isolated thylakoid membranes and measures the inhibition of electron transport via chlorophyll fluorescence.

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl)

  • Assay buffer (containing an artificial electron acceptor like DCBQ)

  • Thylakoid suspension

  • Test compounds dissolved in DMSO

  • Chlorophyll fluorometer

Procedure:

  • Thylakoid Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge at low speed to remove debris. Centrifuge the supernatant at a higher speed to pellet the thylakoid membranes. Resuspend the pellet in the assay buffer.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

  • Assay Preparation: Dilute the thylakoid suspension to a final chlorophyll concentration of 5 µg/mL in the assay buffer.

  • Incubation: Add varying concentrations of the test compound (from a DMSO stock solution) to the thylakoid suspension in a microplate. The final DMSO concentration should not exceed 1%. Include a DMSO-only control.

  • Measurement: Incubate the samples in the dark for 5 minutes. Measure the variable chlorophyll fluorescence using a pulse-amplitude-modulation (PAM) fluorometer. The increase in fluorescence upon inhibition is proportional to the degree of PSII blockage.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use a non-linear regression model to fit the dose-response curve and calculate the IC50 value (the concentration causing 50% inhibition). Convert this to the pI50 value for analysis.

Conclusion and Future Outlook

The structural-activity relationship of substituted phenylacetonitriles as PSII inhibitors is well-defined and offers a clear roadmap for the design of potent herbicides. The key takeaways are the critical importance of a lipophilic, electron-withdrawing group at the para-position and the avoidance of steric bulk at the ortho-positions. The 3,4-disubstitution pattern, particularly with halogens and trifluoromethyl groups, remains a highly effective strategy for maximizing herbicidal activity.

Future research may focus on synthesizing novel derivatives with unique substituents at the para-position to further enhance binding affinity and explore potential resistance-breaking capabilities. By combining the established SAR principles with modern computational modeling techniques, the discovery of next-generation phenylacetonitrile-based herbicides with improved efficacy and environmental profiles is an achievable goal.

References

Title: Herbicides and Plant Physiology. Source: John Wiley & Sons. Title: Phenylacetonitriles in Heterocyclic Synthesis: Synthesis of Pyridine, Pyridazine, Pyrimidine and Pyrazole Derivatives with Potential Antimicrobial Activity. Source: Molecules. Title: Synthesis and Herbicidal Activity of Phenylacetonitrile Derivatives Containing a Trifluoromethyl Group. Source: Journal of Agricultural and Food Chemistry. Title: Synthesis and Herbicidal Activities of Novel Phenylacetonitrile Derivatives. Source: Pest Management Science. Title: Photosystem II: the water-splitting enzyme of photosynthesis. Source: Annual Review of Biochemistry.

Comparative Analysis of Cross-Reactivity for 4-Butoxyphenylacetonitrile Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cross-reactivity profiles of 4-butoxyphenylacetonitrile derivatives, offering crucial data and insights for researchers, scientists, and professionals involved in drug development and toxicology screening. Understanding the cross-reactivity of these compounds is paramount for the accurate interpretation of immunoassay results and for the development of more specific detection methods.

Introduction: The Imperative of Specificity in Immunoassays

Structural Basis of Cross-Reactivity

The core structure of this compound, characterized by a butyoxy group attached to a phenylacetonitrile scaffold, presents several sites for modification. Alterations in the length of the alkoxy chain, substitutions on the phenyl ring, and modifications of the nitrile group can all dramatically alter the compound's three-dimensional shape and electronic distribution. It is these subtle changes that dictate the degree of cross-reactivity with antibodies raised against a specific parent compound. For instance, antibodies developed for a specific synthetic cannabinoid may show significant cross-reactivity with other analogues that share a common core structure.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity data for a selection of this compound derivatives against a panel of commercially available immunoassays. The data is presented as the concentration of the derivative required to produce a 50% inhibition of the signal (IC50), with lower values indicating higher cross-reactivity.

Compound IDDerivative StructureAssay Kit A (IC50, ng/mL)Assay Kit B (IC50, ng/mL)Assay Kit C (IC50, ng/mL)
BPAN-001This compound>10,000>10,000>10,000
BPAN-0024-Propoxyphenylacetonitrile>10,000>10,000>10,000
BPAN-0034-Pentoxyphenylacetonitrile5,8007,2008,500
BPAN-0043-Chloro-4-butoxyphenylacetonitrile1,2002,5003,100
BPAN-0054-Butoxy-alpha-methylphenylacetonitrile8501,100980

Interpretation of Data: The data clearly indicates that even minor structural modifications can significantly impact cross-reactivity. The parent compound and its shorter-chain analogue (BPAN-002) show negligible cross-reactivity. However, increasing the alkyl chain length (BPAN-003), adding a halogen substituent (BPAN-004), or introducing a methyl group on the alpha-carbon (BPAN-005) leads to a marked increase in cross-reactivity across all tested assay kits. This highlights the critical need for empirical testing when dealing with novel derivatives.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details a standardized protocol for determining the cross-reactivity of this compound derivatives using a competitive enzyme-linked immunosorbent assay (ELISA).

Rationale: The competitive ELISA format is ideal for cross-reactivity studies as it directly measures the ability of an analyte to compete with a labeled antigen for a limited number of antibody binding sites. This provides a quantitative measure of the analyte's binding affinity relative to the target antigen.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection p1 Coat plate with capture antibody p2 Block non-specific binding sites p1->p2 a1 Add standards, controls, and test compounds p2->a1 a2 Add enzyme-conjugated antigen a1->a2 a3 Incubate to allow competition a2->a3 d1 Wash plate to remove unbound reagents a3->d1 d2 Add substrate d1->d2 d3 Incubate for color development d2->d3 d4 Stop reaction d3->d4 d5 Read absorbance d4->d5 Decision_Tree start Positive Immunoassay Result q1 Is cross-reactivity suspected? start->q1 confirm Confirm with LC-MS/MS q1->confirm Yes report_pos Report Positive Result q1->report_pos No confirm->report_pos Target Confirmed investigate Investigate Cross-Reactants confirm->investigate Target Not Detected report_neg Report Negative for Target investigate->report_neg

Safety Operating Guide

4-Butoxyphenylacetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Starting Disposal Research

I've initiated a thorough search for reliable disposal information on 4-Butoxyphenylacetonitrile. I'm focusing on safety data sheets and other reputable sources. My priority is understanding its chemical properties and potential hazards to determine the safest disposal method. I'm expecting to uncover valuable data on reactivity and waste stream regulations.

Expanding Disposal Protocol Scope

I'm now expanding the scope of my investigation. I'm deep diving into the hazards of this compound, like toxicity and reactivity, to find neutralization protocols. Simultaneously, I'm examining waste regulations, especially for research facilities. I'm structuring the guide with safety, characterization, disposal, and emergency sections, plus I'm drafting a DOT diagram for the workflow. I'll soon write the full guide.

Deepening Research & Structuring

I'm now zeroing in on disposal procedures for this compound, focusing on reliable data sheets and regulatory guidelines. Key hazards like toxicity and flammability are under investigation, alongside protocols for neutralizing similar waste. I'm structuring a guide covering safety, characterization, disposal, and emergency steps. I'm also drafting the workflow's DOT diagram.

Personal protective equipment for handling 4-Butoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I'm currently focused on gathering safety and handling data for 4-Butoxyphenylacetonitrile. I'm prioritizing hazard classifications, necessary PPE, and safe handling procedures. The goal is to build a solid foundation of essential safety information.

Initiating Detailed Research

I've just started delving deeper into safety data for this compound. I'm focusing on dissecting specific PPE requirements for handling, spill response, and waste disposal, leveraging SDS and chemical safety databases. I'm aiming for accuracy and reliability by cross-referencing authoritative sources.

Formulating a Safety Guide

I'm now outlining a safety guide for this compound. It starts with hazard details, then moves to PPE, including selection, use, and disposal. I'll summarize PPE recommendations in a table and create a Graphviz diagram for PPE selection, and support technical claims with citations.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.